molecular formula C12H15N3O5 B018533 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid CAS No. 91644-13-2

5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Cat. No.: B018533
CAS No.: 91644-13-2
M. Wt: 281.26 g/mol
InChI Key: IEBOWQSCVIKQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H15N3O5 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBOWQSCVIKQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517746
Record name 5-[2-(Methylamino)-5-nitroanilino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91644-13-2
Record name 5-[2-(Methylamino)-5-nitroanilino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process: the selective N-methylation of 4-nitro-1,2-phenylenediamine to yield N-methyl-4-nitro-1,2-phenylenediamine, followed by its acylation with glutaric anhydride. This document outlines detailed, representative experimental protocols for each step, presents key quantitative data in a structured format, and includes workflow diagrams for enhanced clarity. While this compound is commercially available, this guide offers a foundational methodology for its synthesis in a laboratory setting, based on established chemical principles and analogous reactions reported in the literature.

Introduction

This compound, also known as Glutaric Acid-2-methylamino-5-nitromonoanilide, is an organic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure, featuring a nitro-substituted aromatic amine coupled with a pentanoic acid chain, presents a versatile scaffold for further chemical modifications. This guide details a feasible and logical synthetic pathway for its preparation.

Proposed Synthesis Pathway

The synthesis of the target compound is proposed to proceed via the two-step reaction pathway illustrated below. The initial step involves the selective methylation of one of the amino groups of 4-nitro-1,2-phenylenediamine, followed by the acylation of the more nucleophilic secondary amine with glutaric anhydride.

Synthesis_Pathway A 4-Nitro-1,2-phenylenediamine B N-Methyl-4-nitro-1,2-phenylenediamine A->B Step 1: N-Methylation C This compound B->C Step 2: Acylation R1 Methylating Agent (e.g., Dimethyl sulfate) R1->A R2 Glutaric Anhydride R2->B

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of the starting materials and the final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
4-Nitro-1,2-phenylenediamineC₆H₇N₃O₂153.1499-56-9Brown solid
N-Methyl-4-nitro-1,2-phenylenediamineC₇H₉N₃O₂167.1641939-61-1-
Glutaric AnhydrideC₅H₆O₃114.10108-55-4White crystalline powder
Target Compound C₁₂H₁₅N₃O₅ 281.27 91644-13-2 Pale yellow to orange-yellow solid [1]

Note: While the target compound is commercially available, detailed experimental characterization data such as NMR and mass spectrometry are not readily found in the public domain. This information can typically be obtained from commercial suppliers upon request.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound, constructed from analogous procedures found in the chemical literature.

Step 1: Synthesis of N-Methyl-4-nitro-1,2-phenylenediamine

The selective mono-N-methylation of 4-nitro-1,2-phenylenediamine is a critical step. A common challenge is to avoid di-methylation. One approach involves the use of a controlled amount of a methylating agent in the presence of a base.

Step1_Workflow A Dissolve 4-nitro-1,2-phenylenediamine and a base in a suitable solvent. B Add methylating agent dropwise at a controlled temperature. A->B C Monitor reaction by TLC. B->C D Quench reaction and perform aqueous work-up. C->D E Extract with an organic solvent. D->E F Dry and concentrate the organic layer. E->F G Purify by column chromatography. F->G

Caption: Workflow for the synthesis of the intermediate.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
4-Nitro-1,2-phenylenediamineC₆H₇N₃O₂153.1415.3 g0.1
Dimethyl sulfateC₂H₆O₄S126.1312.6 g (9.5 mL)0.1
Sodium carbonateNa₂CO₃105.9911.7 g0.11
AcetoneC₃H₆O58.08200 mL-
DichloromethaneCH₂Cl₂84.93As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) and sodium carbonate (11.7 g, 0.11 mol) in acetone (200 mL).

  • Heat the mixture to a gentle reflux with stirring.

  • Add dimethyl sulfate (12.6 g, 0.1 mol) dropwise over 30 minutes.

  • Continue refluxing for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-methyl-4-nitro-1,2-phenylenediamine by column chromatography on silica gel.

Expected Yield: 60-70%

Step 2: Synthesis of this compound

This step involves the acylation of the synthesized N-methyl-4-nitro-1,2-phenylenediamine with glutaric anhydride. The secondary amine is expected to be more nucleophilic than the primary amine, leading to regioselective acylation.

Step2_Workflow A Dissolve N-methyl-4-nitro-1,2-phenylenediamine in a suitable solvent. B Add glutaric anhydride. A->B C Heat the reaction mixture at reflux. B->C D Monitor reaction by TLC. C->D E Cool the reaction and collect the precipitate. D->E F Wash the precipitate with a non-polar solvent. E->F G Recrystallize to obtain the pure product. F->G

Caption: Workflow for the synthesis of the final product.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
N-Methyl-4-nitro-1,2-phenylenediamineC₇H₉N₃O₂167.1616.7 g0.1
Glutaric AnhydrideC₅H₆O₃114.1011.4 g0.1
ChloroformCHCl₃119.38250 mL-
HexaneC₆H₁₄86.18As needed-
EthanolC₂H₅OH46.07As needed-

Procedure:

  • In a 500 mL round-bottom flask fitted with a reflux condenser, dissolve N-methyl-4-nitro-1,2-phenylenediamine (16.7 g, 0.1 mol) in chloroform (250 mL).

  • Add glutaric anhydride (11.4 g, 0.1 mol) to the solution.

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold hexane to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a solid.

Expected Yield: 85-95%

Safety Precautions

  • General: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Dimethyl Sulfate: This is a potent methylating agent and is extremely toxic and carcinogenic. It should be handled with extreme caution, and appropriate safety measures must be in place.

  • Nitro Compounds: Aromatic nitro compounds are often toxic and can be explosive under certain conditions. Avoid heating them excessively or in a sealed container.

  • Solvents: Chloroform is a suspected carcinogen and should be handled in a fume hood. Acetone and hexane are flammable.

Conclusion

This technical guide provides a detailed, albeit representative, synthetic route for this compound. The described two-step process, involving N-methylation followed by acylation, represents a logical and feasible approach for the laboratory-scale synthesis of this valuable chemical intermediate. While the provided protocols are based on established chemical reactions, optimization of reaction conditions may be necessary to achieve the desired yield and purity. Researchers are encouraged to consult further literature and obtain analytical data from commercial sources for full characterization of the synthesized compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document also includes established experimental protocols for determining key physicochemical parameters, a plausible synthetic route, and a hypothesized biological signaling pathway based on the activities of structurally related compounds. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 91644-13-2[1][3]
Molecular Formula C₁₂H₁₅N₃O₅[3]
Molecular Weight 281.27 g/mol [1]
Physical Form Solid[1]
Appearance Pale yellow to orange-yellow solidChemBK
Solubility Insoluble in water; Soluble in methanol, ethanol, and dichloromethane.ChemBK
Boiling Point 582.1 ± 50.0 °C (Predicted)ChemBK
Melting Point Not available
pKa Not available (Predicted values for related structures suggest acidic and basic centers)
logP Not available (Predicted values for related structures vary)

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical properties are outlined below. These are generalized protocols applicable to organic compounds of this nature.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transformed into a liquid (the end of melting) are recorded. This range is reported as the melting point.

Diagram: Workflow for Melting Point Determination

melting_point_workflow Workflow for Melting Point Determination sample_prep Sample Preparation: Finely powder the solid and pack into a capillary tube. apparatus_setup Apparatus Setup: Place the capillary tube in a melting point apparatus. sample_prep->apparatus_setup heating Heating: Heat the sample slowly (1-2 °C/min). apparatus_setup->heating observation Observation: Record the temperature range from the first liquid drop to complete melting. heating->observation result Result: Report the melting point range. observation->result

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a fundamental property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Methodology: Shake-Flask Method

  • Sample Preparation: A known excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The resulting concentration represents the solubility of the compound in that solvent at that temperature.

Diagram: Workflow for Solubility Determination

solubility_workflow Workflow for Solubility Determination sample_prep Sample Preparation: Add excess solid to a known volume of solvent. equilibration Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached. sample_prep->equilibration phase_separation Phase Separation: Separate the undissolved solid from the saturated solution. equilibration->phase_separation quantification Quantification: Determine the concentration of the compound in the solution. phase_separation->quantification result Result: Report the solubility. quantification->result

Caption: Workflow for Solubility Determination.

Plausible Synthetic Route

Diagram: Plausible Synthesis of this compound

synthesis_pathway Plausible Synthesis Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 N1-Methyl-4-nitrobenzene-1,2-diamine reaction Amide Formation (Acylation) reactant1->reaction reactant2 Glutaric anhydride reactant2->reaction product This compound reaction->product

Caption: Plausible Synthesis Pathway.

Hypothesized Biological Signaling Pathway

Direct studies on the biological activity of this compound are not currently published. However, the presence of the nitroaniline moiety suggests potential for biological activity, as many nitroaromatic compounds are known to be biologically active.[4] For instance, some nitroanilines exhibit antimicrobial and anticancer properties.[5][6] The mechanism of action for some nitroaromatic compounds involves their reduction within cells to form reactive radical species that can induce cellular damage.[4]

Based on the activities of related compounds, a hypothetical signaling pathway can be postulated where the compound, upon entering a target cell (e.g., a cancer cell or a microbe), undergoes enzymatic reduction of the nitro group. This could lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis or cell death.

Diagram: Hypothesized Signaling Pathway

hypothetical_pathway Hypothesized Signaling Pathway compound This compound cell_entry Cellular Uptake compound->cell_entry nitroreductase Nitroreductase Activity cell_entry->nitroreductase ros Reactive Oxygen Species (ROS) Generation nitroreductase->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis / Cell Death oxidative_stress->apoptosis

Caption: Hypothesized Signaling Pathway.

Conclusion

This technical guide has consolidated the available physicochemical information for this compound and provided a framework for its further investigation. The presented experimental protocols, plausible synthetic route, and hypothesized biological pathway offer a starting point for researchers interested in exploring the properties and potential applications of this compound. Further experimental validation of the predicted properties and biological activities is essential to fully characterize this molecule.

References

An In-depth Technical Guide on Glutaric Acid-2-methylamino-5-nitromonoanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric Acid-2-methylamino-5-nitromonoanilide, with the CAS Number 91644-13-2, is a chemical intermediate primarily recognized for its role in the synthesis of the pharmaceutical agent Bendamustine.[1][2] Bendamustine is an alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[3] Understanding the properties and synthesis of its intermediates is crucial for drug development, quality control, and process optimization. This guide provides a comprehensive overview of the available technical information for Glutaric Acid-2-methylamino-5-nitromonoanilide, including its synthesis and analytical considerations.

Compound Identification

PropertyValue
Systematic Name 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid[4]
Common Name Glutaric Acid-2-methylamino-5-nitromonoanilide[4]
CAS Number 91644-13-2[4]
Molecular Formula C12H15N3O5[4]
Molecular Weight 281.27 g/mol

Spectroscopic and Physicochemical Data

A comprehensive search of scientific literature and chemical databases did not yield publicly available, detailed quantitative spectroscopic data (NMR, IR, Mass Spectrometry) for Glutaric Acid-2-methylamino-5-nitromonoanilide. While the compound is available from several chemical suppliers, they do not provide specific spectral data sheets.

However, based on its chemical structure, the following table summarizes some reported and predicted physicochemical properties.

ParameterValueSource
Melting Point 170.5-171.5 °C (Solvent: ethanol)Predicted
Boiling Point 582.1±50.0 °CPredicted
Density 1.420±0.06 g/cm3 Predicted
pKa 4.62±0.10Predicted
Solubility Soluble in Methanol[1]
Appearance White Crystalline Solid

Experimental Protocols

Synthesis of Glutaric Acid-2-methylamino-5-nitromonoanilide

The following protocol is a generalized procedure based on methods described in patents for the synthesis of Bendamustine intermediates.[5]

Materials:

  • 2-chloro-5-nitroaniline

  • Glutaric anhydride

  • Toluene

  • 40% Methylamine aqueous solution

  • 2N Hydrochloric acid

Procedure:

  • Acylation: In a reaction vessel, dissolve 2-chloro-5-nitroaniline in toluene. Add glutaric anhydride to the solution at room temperature. Heat the mixture to 80°C and maintain for approximately 3 hours. After the reaction, cool the mixture to room temperature and filter to collect the solid intermediate 1 (5-((2-chloro-5-nitrophenyl)amino)-5-oxopentanoic acid). The resulting solid is then dried.[5]

  • Substitution: Add the intermediate 1 to a 40% aqueous solution of methylamine. Heat the mixture to 50°C for 3 hours. After cooling to room temperature, adjust the pH to 4-5 using 2N hydrochloric acid, which will precipitate a yellow solid. Stir the mixture for 1 hour, then filter to collect the product.[5]

  • Purification: The collected solid is washed with toluene and then dried at 70°C to yield Glutaric Acid-2-methylamino-5-nitromonoanilide as a yellow solid.[5]

General Analytical Protocol for Quality Control

A standard method for analyzing the purity and identity of pharmaceutical intermediates like Glutaric Acid-2-methylamino-5-nitromonoanilide is High-Performance Liquid Chromatography (HPLC). While a specific method for this compound is not detailed in the public domain, a general protocol can be outlined.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio would need to be determined experimentally to achieve optimal separation.

Procedure:

  • Sample Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., methanol or the mobile phase) at a known concentration. Prepare the sample to be analyzed by dissolving it in the same solvent.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the elution of the compound using a UV detector at a wavelength where the compound exhibits strong absorbance (likely in the UV range due to the nitroaromatic chromophore).

  • Data Analysis: The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks. The identity of the compound can be confirmed by comparing its retention time to that of the standard.

Visualizations

The following diagrams illustrate the synthesis workflow for Glutaric Acid-2-methylamino-5-nitromonoanilide and a general experimental workflow for its analysis.

G Synthesis Workflow for Glutaric Acid-2-methylamino-5-nitromonoanilide start Start Materials: 2-chloro-5-nitroaniline Glutaric anhydride acylation Acylation in Toluene (80°C, 3h) start->acylation intermediate1 Intermediate 1: 5-((2-chloro-5-nitrophenyl)amino) -5-oxopentanoic acid acylation->intermediate1 substitution Substitution with Aqueous Methylamine (50°C, 3h) intermediate1->substitution acidification Acidification (pH 4-5) with HCl substitution->acidification filtration_wash Filtration and Washing with Toluene acidification->filtration_wash drying Drying (70°C) filtration_wash->drying product Final Product: Glutaric Acid-2-methylamino -5-nitromonoanilide drying->product G General Analytical Workflow for a Pharmaceutical Intermediate sample_prep Sample Preparation: - Weighing - Dissolution in a suitable solvent hplc HPLC Analysis: - Injection into HPLC system - Separation on a C18 column sample_prep->hplc detection UV Detection: - Monitoring at a specific wavelength hplc->detection data_analysis Data Analysis: - Peak integration - Purity assessment - Retention time comparison detection->data_analysis report Reporting: - Certificate of Analysis generation data_analysis->report

References

Technical Guide: 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TGU-91644132-202512 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid, a key chemical intermediate. The document details its physicochemical properties, molecular weight, and role in synthetic organic chemistry, particularly in the preparation of active pharmaceutical ingredients (APIs). A representative experimental protocol for its subsequent conversion is provided, alongside a logical workflow diagram to illustrate its position in a multi-step synthesis.

Chemical Identity and Properties

This compound is a complex organic molecule primarily utilized as a building block in chemical synthesis. Its structure incorporates a nitrophenylamine moiety linked to a pentanoic acid backbone via an amide bond. This compound is most notably documented as an intermediate in several synthetic routes for Bendamustine, an alkylating agent used in cancer chemotherapy[1][2][3].

Quantitative Data Summary

The key quantitative and identifying information for this compound is summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 281.27 g/mol [4][5]
Molecular Formula C₁₂H₁₅N₃O₅[5][6][7]
CAS Number 91644-13-2[4][6][7]
Physical Form Solid, pale yellow to orange-yellow[4][8]
Boiling Point 582.1°C at 760 mmHg (Predicted)[9]
Solubility Insoluble in water; Soluble in Methanol[7][8]
Synonyms

This intermediate is also known by several synonyms in literature and commercial listings:

  • Glutaric Acid-2-methylamino-5-nitromonoanilide[7][10]

  • 2'-(Methylamino)-5'-nitro-glutaranilic acid[10]

  • Bendamustine Impurity 25[2]

Role in Pharmaceutical Synthesis

The primary documented application of this compound is as a precursor in the synthesis of Bendamustine[1][11]. In a typical synthetic pathway, a substituted aniline, such as N¹-methyl-4-nitrobenzene-1,2-diamine, is reacted with glutaric anhydride to form this compound. This intermediate then undergoes an acid-catalyzed intramolecular cyclization (condensation) to form the benzimidazole ring system, a core structural feature of Bendamustine[1][2][3].

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow where this compound (Intermediate 3) serves as a crucial precursor to the benzimidazole core of Bendamustine.

G cluster_intermediate Target Intermediate cluster_product Cyclized Product A N¹-methyl-4-nitro- benzene-1,2-diamine C 5-((2-(Methylamino)-5-nitrophenyl)amino) -5-oxopentanoic acid (CAS: 91644-13-2) A->C Acylation B Glutaric Anhydride B->C D 4-(1-methyl-5-nitro-1H- benzimidazol-2-yl)butanoic acid C->D Acid-catalyzed Condensation

Caption: Synthetic workflow showing the formation and conversion of the target intermediate.

Experimental Protocols

The following is a representative protocol for the conversion of this compound to the subsequent benzimidazole derivative, adapted from methodologies described in patent literature[1][2][3].

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Intramolecular Cyclization to form 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid
  • Materials:

    • This compound (1.0 eq)

    • Dilute Hydrochloric Acid (e.g., 4M HCl)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heating mantle

    • Filtration apparatus

  • Procedure:

    • Charge a round-bottom flask with this compound.

    • Add dilute hydrochloric acid to the flask to serve as both the solvent and the acid catalyst. A typical concentration might be 5-10 mL of acid per gram of starting material.

    • Equip the flask with a reflux condenser and begin stirring.

    • Heat the reaction mixture to reflux (approximately 100-110 °C).

    • Maintain the reflux with stirring for a period of 2-4 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove residual acid.

    • Dry the product under vacuum to yield 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

  • Storage: Store in a cool, dark place under an inert atmosphere at room temperature[4][5].

Conclusion

This compound, with a molecular weight of 281.27 g/mol , is a well-characterized chemical intermediate. Its significance is tied to its role as a direct precursor to the benzimidazole core of the pharmaceutical agent Bendamustine. The synthetic protocols for its use are established, involving a straightforward acid-catalyzed condensation reaction. Understanding the properties and reactivity of this intermediate is essential for researchers and developers working on the synthesis of Bendamustine and related heterocyclic compounds.

References

IUPAC name for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid: A Key Intermediate in the Synthesis of Bendamustine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial chemical intermediate in the synthesis of the alkylating agent Bendamustine. While this compound is primarily recognized for its role as a precursor and potential impurity in the manufacturing of this significant chemotherapeutic drug, understanding its properties and synthetic context is vital for pharmaceutical development and quality control.

Physicochemical Properties and Chemical Identity

This compound is a solid, pale yellow to orange-yellow substance.[1][2] It is characterized by its insolubility in water and solubility in organic solvents such as methanol, ethanol, and dichloromethane.[1][2] The fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[3]
Synonym Glutaric Acid-2-methylamino-5-nitromonoanilide[3]
CAS Number 91644-13-2[3]
Molecular Formula C₁₂H₁₅N₃O₅[3]
Molecular Weight 281.27 g/mol
Appearance Pale yellow to orange-yellow solid[1][2]
Solubility Insoluble in water; soluble in methanol, ethanol, and dichloromethane[1][2]

Role in the Synthesis of Bendamustine

The primary significance of this compound lies in its role as a key intermediate in the manufacturing process of Bendamustine.[4] A patented synthetic route for Bendamustine outlines the conversion of this compound in subsequent reaction steps.[4] The general workflow for this synthesis is depicted below.

G A Methylammonium 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoate B 5-[2-(Methylamino)-5-nitroanilino]-5-oxopentanoic acid A->B Acidification C 4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid B->C Condensation D Bendamustine C->D Reduction and Alkylation

Caption: Simplified workflow for the synthesis of Bendamustine.

Biological Context: The Importance of an Intermediate

As an intermediate and potential impurity in the production of Bendamustine, the biological activity of this compound is of interest primarily from a safety and quality control perspective. While specific studies detailing its pharmacological or toxicological profile are not extensively published, the well-documented mechanism of action of Bendamustine provides the necessary biological framework for understanding the importance of controlling its synthetic precursors.

Bendamustine is an alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[5] Its cytotoxic effects are primarily due to the induction of DNA damage.

Mechanism of Action of Bendamustine

Bendamustine functions as a bifunctional alkylating agent, leading to the formation of inter- and intra-strand cross-links in DNA.[6] This damage obstructs DNA replication and repair, ultimately triggering cell death. The unique structure of Bendamustine, which includes a purine-like benzimidazole ring, is thought to contribute to its distinct clinical efficacy.[6]

The induction of DNA damage by Bendamustine activates a cascade of cellular responses, including cell cycle arrest and apoptosis.[3] Key signaling pathways involved in the cellular response to Bendamustine-induced DNA damage are illustrated below.

G cluster_0 Bendamustine Bendamustine DNA_Damage DNA Damage (Inter/Intra-strand Cross-links) Bendamustine->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest

Caption: Bendamustine-induced DNA damage response pathway.

Hypothetical Experimental Protocol: Cytotoxicity Assessment

To evaluate the potential biological activity of a synthetic intermediate like this compound, a standard in vitro cytotoxicity assay would be employed. The following provides a generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound in a relevant cancer cell line (e.g., a lymphoma cell line for Bendamustine-related compounds).

Materials:

  • Test compound: this compound

  • Cancer cell line (e.g., Ramos, Daudi)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Workflow:

G A 1. Cell Seeding Seed cells in a 96-well plate B 2. Compound Treatment Add serial dilutions of the test compound A->B C 3. Incubation Incubate for 48-72 hours B->C D 4. Viability Assay Add cell viability reagent C->D E 5. Data Acquisition Measure signal on a plate reader D->E F 6. Analysis Calculate IC50 value E->F

Caption: General workflow for an in vitro cytotoxicity assay.

Summary of Bendamustine's Clinical and Pharmacological Profile

For professionals in drug development, understanding the profile of the final active pharmaceutical ingredient is paramount when evaluating its intermediates and impurities.

ParameterDescriptionReference
Therapeutic Class Alkylating Agent[5]
Indications Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphoma (NHL)[5]
Mechanism of Action Induces DNA inter- and intra-strand cross-links, leading to cell cycle arrest and apoptosis.[3][6]
Key Signaling Pathways DNA Damage Response (ATM/ATR, p53)[3]
Metabolism Primarily metabolized by hydrolysis to inactive metabolites. Minor active metabolites are formed via CYP1A2.[7]

Conclusion

This compound is a compound of significant interest within the field of pharmaceutical sciences, not for its own biological activity, but for its indispensable role as a building block in the synthesis of Bendamustine. A thorough understanding of its chemical properties and its place in the manufacturing process is essential for ensuring the quality, safety, and efficacy of the final chemotherapeutic agent. Future research could focus on the toxicological profiling of this and other Bendamustine-related impurities to further enhance the safety profile of this important cancer therapy.

References

The Nitro Group in Drug Discovery: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the nitro (-NO₂) group is a long-standing and impactful strategy in medicinal chemistry. Despite some historical concerns regarding toxicity, the unique physicochemical properties of this functional group have been leveraged to create a diverse array of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the biological activity of nitro compounds in drug discovery, focusing on their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation.

The Dual Role of the Nitro Group: Pharmacophore and Toxicophore

The nitro group is a strong electron-withdrawing moiety, a characteristic that significantly influences a molecule's pharmacokinetic and pharmacodynamic properties.[1][3] It can enhance receptor binding, improve metabolic stability, and increase solubility.[1] However, the biological activity of many nitro compounds is intrinsically linked to the reductive metabolism of the nitro group itself. This bioreduction can lead to the generation of reactive intermediates, which can be harnessed for therapeutic effect but also contribute to toxicity.[1][4] This dual nature as both a pharmacophore (a group responsible for a drug's desired pharmacological effect) and a toxicophore (a group responsible for toxic effects) necessitates a careful and informed approach to the design and development of nitro-containing drugs.[3][5]

Mechanisms of Action: The Centrality of Bioreduction

A unifying theme in the pharmacology of nitro compounds is their bioactivation through enzymatic reduction.[6][7] This process is often mediated by nitroreductases, enzymes found in both microbial and mammalian systems.[6][8] The reduction of a nitro group is a stepwise process that generates a series of reactive intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) derivatives, and ultimately the corresponding amine (-NH₂).[4]

Under aerobic conditions, the initially formed nitro radical anion can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates reactive oxygen species (ROS), such as superoxide anions.[4][6] In anaerobic or hypoxic environments, further reduction proceeds, leading to the formation of cytotoxic species that can damage cellular macromolecules like DNA, proteins, and lipids.[9][10] This selective activation in low-oxygen environments is a key feature exploited in the development of hypoxia-activated prodrugs for cancer therapy.[11][12]

Signaling Pathways and Cellular Effects

The ultimate biological effect of a nitro compound depends on the specific reactive intermediates generated and their downstream cellular targets.

  • Antimicrobial and Antiparasitic Activity: In many antimicrobial and antiparasitic nitro drugs, such as metronidazole and benznidazole, the reduced intermediates are believed to directly damage the DNA of the pathogen, leading to strand breaks and cell death.[5][9][13]

  • Anticancer Activity: For nitro-containing anticancer agents, particularly hypoxia-activated prodrugs, the bioreductive activation in the low-oxygen environment of solid tumors releases cytotoxic agents that induce DNA damage and apoptosis.[12][14][15]

  • Vasodilation: Nitrovasodilators like nitroglycerin act as prodrugs for nitric oxide (NO).[6][16] The release of NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then trigger a signaling cascade that results in the relaxation of vascular smooth muscle and vasodilation.[1][4][11]

Quantitative Bioactivity of Selected Nitro Compounds

The following tables summarize key quantitative data for representative nitro-containing drugs, providing insights into their potency and therapeutic window.

Table 1: Antimicrobial and Antiparasitic Activity

CompoundClassOrganism(s)Bioactivity MetricValue (µM)Reference(s)
MetronidazoleNitroimidazoleAnaerobic Bacteria, ProtozoaMICVaries[5][9]
NitrofurantoinNitrofuranE. coli, S. saprophyticusMIC₉₀15[17]
BenznidazoleNitroimidazoleTrypanosoma cruzi--[2][18]
NifurtimoxNitrofuranTrypanosoma cruziEC₅₀Varies by strain[19]
TBA-354NitroimidazoleMycobacterium tuberculosisMIC0.03[20][21]

Table 2: Anticancer Activity

CompoundClassCell Line(s)Bioactivity MetricValue (µM)Reference(s)
Evofosfamide2-NitroimidazolePC-3, DU145 (Prostate)IC₅₀Varies[15]
Nitracrine1-NitroacridineL5178Y-R (Mouse Lymphoma)D₁₀0.11
NBGNUNitrobenzylguanineSF763 (Human Glioma)IC₅₀ (hypoxia)126[15]

Table 3: Toxicity Profile

CompoundClassAnimal ModelBioactivity MetricValue (mg/kg)Reference(s)
SatranidazoleNitroimidazoleRat, Mouse, Guinea Pig, RabbitLD₅₀>5000[8]
SatranidazoleNitroimidazoleDogLD₅₀>3000[8]
AlbendazoleBenzimidazoleRatLD₅₀2500[22]

Key Experimental Protocols

The evaluation of the biological activity of nitro compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][4][11][23]

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Stock solution of the nitro compound

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the nitro compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for many bacteria).

  • Interpretation: The MIC is the lowest concentration of the nitro compound at which there is no visible growth of the microorganism.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[1][3][7][13][24]

Materials:

  • Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100)

  • Minimal glucose agar plates

  • Top agar

  • Test nitro compound

  • S9 fraction (for metabolic activation)

  • Positive and negative controls

Procedure:

  • Preparation: Melt the top agar and maintain it at 45°C.

  • Exposure: In a test tube, combine the test nitro compound, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate and spread evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Nitroreductase Activity Assay

This assay measures the ability of an enzyme to reduce a nitro compound.[20][25]

Materials:

  • Purified nitroreductase enzyme or cell lysate

  • Nitroaromatic substrate (e.g., a chromogenic or fluorogenic probe)

  • NAD(P)H as a cofactor

  • Assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Setup: In a microplate well or cuvette, combine the assay buffer, NAD(P)H, and the nitroaromatic substrate.

  • Enzyme Addition: Initiate the reaction by adding the nitroreductase enzyme.

  • Measurement: Monitor the change in absorbance or fluorescence over time. The rate of change is proportional to the nitroreductase activity.

  • Data Analysis: Calculate the enzyme activity, often expressed in units per milligram of protein.

Nitric Oxide (NO) Release Assay (Griess Test)

The Griess test is a colorimetric assay used to quantify nitrite, a stable and quantifiable breakdown product of NO in aqueous solutions.[5][17][26][27][28]

Materials:

  • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solutions

  • Samples containing NO released from a nitrovasodilator

  • Microplate reader

Procedure:

  • Sample Preparation: Collect the samples in which NO release is to be measured.

  • Griess Reaction: Add the Griess reagent to the samples and standards.

  • Incubation: Allow the reaction to proceed for a specified time at room temperature, protected from light. A purple azo dye will form in the presence of nitrite.

  • Measurement: Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of nitro compounds.

G cluster_0 Nitroglycerin-Mediated Vasodilation Pathway Nitrovasodilator (e.g., Nitroglycerin) Nitrovasodilator (e.g., Nitroglycerin) NO Release NO Release Nitrovasodilator (e.g., Nitroglycerin)->NO Release Biotransformation Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) NO Release->Soluble Guanylate Cyclase (sGC) Activation GTP to cGMP GTP to cGMP Soluble Guanylate Cyclase (sGC)->GTP to cGMP Catalysis Increased cGMP Increased cGMP GTP to cGMP->Increased cGMP Result Protein Kinase G (PKG) Activation Protein Kinase G (PKG) Activation Increased cGMP->Protein Kinase G (PKG) Activation Activation Decreased Intracellular Ca²⁺ Decreased Intracellular Ca²⁺ Protein Kinase G (PKG) Activation->Decreased Intracellular Ca²⁺ Phosphorylation of targets Smooth Muscle Relaxation Smooth Muscle Relaxation Decreased Intracellular Ca²⁺->Smooth Muscle Relaxation Result Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Effect

Caption: Nitroglycerin Vasodilation Pathway

G cluster_1 Activation of a Hypoxia-Activated Nitroaromatic Prodrug Nitroaromatic Prodrug Nitroaromatic Prodrug Hypoxic Tumor Cell Hypoxic Tumor Cell Nitroaromatic Prodrug->Hypoxic Tumor Cell Nitroreductases Nitroreductases Hypoxic Tumor Cell->Nitroreductases contains Reactive Intermediates Reactive Intermediates Nitroreductases->Reactive Intermediates Bioreduction DNA Damage DNA Damage Reactive Intermediates->DNA Damage induces Apoptosis Apoptosis DNA Damage->Apoptosis triggers G cluster_2 Mechanism of Action of Antimicrobial Nitroimidazoles Nitroimidazole (e.g., Metronidazole) Nitroimidazole (e.g., Metronidazole) Anaerobic Pathogen Anaerobic Pathogen Nitroimidazole (e.g., Metronidazole)->Anaerobic Pathogen Nitroreductase Nitroreductase Anaerobic Pathogen->Nitroreductase expresses Reduced Nitroimidazole Reduced Nitroimidazole Nitroreductase->Reduced Nitroimidazole Reduction DNA Strand Breaks DNA Strand Breaks Reduced Nitroimidazole->DNA Strand Breaks causes Cell Death Cell Death DNA Strand Breaks->Cell Death leads to G cluster_3 Experimental Workflow for MIC Determination Prepare serial dilutions of nitro compound in 96-well plate Prepare serial dilutions of nitro compound in 96-well plate Prepare standardized bacterial inoculum Prepare standardized bacterial inoculum Prepare serial dilutions of nitro compound in 96-well plate->Prepare standardized bacterial inoculum Inoculate plate with bacteria Inoculate plate with bacteria Prepare standardized bacterial inoculum->Inoculate plate with bacteria Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate plate with bacteria->Incubate at 37°C for 18-24h Read plate and determine MIC Read plate and determine MIC Incubate at 37°C for 18-24h->Read plate and determine MIC

References

The Pivotal Role of Nitrophenyl Groups in the Synthesis of Bioactive Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitrophenyl group, a seemingly simple aromatic moiety, plays a remarkably versatile and critical role in the synthesis and function of a wide array of bioactive compounds. Its strong electron-withdrawing nature and susceptibility to chemical transformation make it an invaluable tool in medicinal chemistry and drug development. This guide provides a comprehensive overview of the multifaceted roles of nitrophenyl groups, from their function as essential pharmacophores and bioactivatable prodrug moieties to their utility as versatile protecting and activating groups in complex organic syntheses.

The Nitrophenyl Group as a Core Pharmacophore

The inherent electronic properties of the nitrophenyl group are central to the biological activity of numerous drugs. The strong electron-withdrawing nitro group can significantly influence the molecule's interaction with biological targets, often through mechanisms like hydrogen bonding and π-π stacking. This is evident across various therapeutic areas.

In Anti-Infective Agents

Nitrophenyl-containing compounds are prominent in the fight against bacterial and parasitic infections. The nitro group is often essential for their antimicrobial activity, which frequently involves bioreductive activation within the pathogen.

  • Nitrofurantoin: Used for treating urinary tract infections, its mechanism involves the reduction of the nitro group by bacterial flavoproteins to generate reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules[1][2][3][4].

  • Metronidazole: An antibiotic and antiprotozoal agent, its efficacy relies on the reduction of the nitro group in anaerobic organisms, leading to the formation of cytotoxic radicals that disrupt DNA synthesis.

  • Benznidazole: A primary treatment for Chagas disease, its trypanocidal activity is dependent on the enzymatic reduction of the nitro group by trypanosomal nitroreductases.

In Cancer Therapy

The hypoxic environment of solid tumors provides a unique opportunity for the selective activation of nitroaromatic prodrugs.

  • Nilutamide and Flutamide: These nonsteroidal antiandrogens are used in the treatment of prostate cancer. They function by competitively inhibiting the androgen receptor, and the nitrophenyl group is a key structural feature for this activity[5].

  • CB1954 (Tretazicar): This dinitrobenzamide is a prodrug that can be activated by nitroreductase enzymes to form a potent DNA cross-linking agent, showing selectivity for hypoxic tumor cells.

In Other Therapeutic Areas

The utility of the nitrophenyl group extends to a variety of other drug classes.

  • Nimesulide: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2)[6].

  • Entacapone and Tolcapone: These catechol-O-methyltransferase (COMT) inhibitors are used in the management of Parkinson's disease.

  • Nifedipine derivatives: A class of calcium channel blockers used to treat hypertension, where the nitrophenyl group is a common structural element.

Bioreductive Activation: A Key Mechanism of Action and a Source of Toxicity

A defining feature of many nitrophenyl-containing drugs is their mechanism of action through bioreductive activation. In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumors, nitroreductase enzymes can reduce the nitro group to a series of reactive intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives. These reactive species are often the true cytotoxic agents, capable of damaging DNA and other cellular components.

However, this same metabolic pathway can also be a source of toxicity in host cells, leading to side effects such as hepatotoxicity and mutagenicity. This dual nature of the nitro group as both a pharmacophore and a potential toxicophore necessitates careful consideration in drug design and development.

The Nitrophenyl Group in Synthetic Strategy

Beyond its role in the final bioactive molecule, the nitrophenyl group is a valuable tool for the synthetic chemist, serving as a versatile protecting group, an activating group, and a synthetic intermediate.

Protecting Groups

The stability of the nitrophenyl group under a range of conditions, coupled with its susceptibility to specific cleavage methods, makes it an excellent protecting group.

  • o-Nitrobenzyl Group: This photolabile protecting group is widely used in solid-phase synthesis, particularly for peptides and oligosaccharides. It is stable to a wide range of chemical reagents but can be cleanly removed by irradiation with UV light, typically around 350 nm, without the need for additional chemical reagents[7][8][9][10].

  • 4-Nitrophenyl Carbonates and Carbamates: These are base-labile protecting groups for alcohols and amines, respectively. They are stable in acidic and neutral conditions but are readily cleaved under mild basic conditions.

Activating Groups

The electron-withdrawing nature of the nitrophenyl group can be harnessed to activate adjacent functional groups.

  • 4-Nitrophenyl Esters: These are commonly used as activated esters in peptide synthesis and for the acylation of biomolecules. The 4-nitrophenoxide is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon.

Synthetic Intermediates

The nitro group can be readily and cleanly reduced to an amino group using a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl). This transformation provides a convenient route to introduce an amino group, a highly versatile functional handle for further synthetic elaboration, including diazotization, acylation, and alkylation reactions.

Quantitative Data on Synthesis and Biological Activity

The following tables summarize quantitative data related to the synthesis and biological activity of selected nitrophenyl-containing compounds.

CompoundSynthetic StepReagents and ConditionsYield (%)Reference
Nimesulide Nitration of 2-phenoxymethanesulfonanilideAcetic anhydride, Nitric acid85[4]
Tolcapone Nitration of 4-hydroxy-3-methoxy-4'-methylbenzophenoneMelamine nitrate, Acetone, 40°C75[11][12]
Entacapone Knoevenagel condensation3,4-dihydroxy-5-nitrobenzaldehyde, N,N-diethyl-2-cyanoacetamide, Piperidine acetate, Ethanol73[13][14]
Flutamide Amidation4-nitro-3-(trifluoromethyl)aniline, Isobutyryl chloride, Pyridine>96 (crude)[15][16]
Nitrophenyl-prolinamide (4a) Amidation of N-(4'-nitrophenyl)-L-prolineSOCl₂, Amines20-80[17]
Nitrophenyl-tetrahydroisoquinoline (5b) S-alkylation7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, N-phenyl-2-chloroacetamide93[18]
CompoundTarget/Cell LineIC₅₀/ActivityComparison CompoundIC₅₀/Activity of ComparisonReference
Flutamide TAMH hepatocytes (cytotoxicity)LD₅₀ = 75 µMCyano analogue of FlutamideLD₅₀ = 150 µM[5]
Nitrophenyl-prolinamide (4a) A549 (lung carcinoma)95.41% inhibition at 100 µM5-Fluorouracil64.29% inhibition at 100 µM[17]
Nitrophenyl-prolinamide (4u) HCT-116 (colon carcinoma)81.29% inhibition at 100 µM5-Fluorouracil81.20% inhibition at 100 µM[17]
Nitrophenyl-thiazolidinone (2h) MOLT-4 (Leukemia)GI₅₀ < 0.01 µMDoxorubicin-
Nitrophenyl-tetrahydroisoquinoline (5h) PACA2 (pancreatic cancer)IC₅₀ = 25.9 µMDoxorubicinIC₅₀ > 100 µM[18]
Nitrophenyl-tetrahydroisoquinoline (6b) A549 (lung carcinoma)IC₅₀ = 34.9 µMDoxorubicinIC₅₀ = 46.8 µM[18]

Experimental Protocols

General Procedure for the Nitration of an Aromatic Compound (Methyl Benzoate)

This protocol describes a typical electrophilic aromatic substitution reaction to introduce a nitro group onto an aromatic ring.

Materials:

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Methyl benzoate

  • Ice bath

  • Erlenmeyer flask

  • Stirring apparatus

Procedure:

  • In a 100 mL beaker, cool 6 mL of concentrated sulfuric acid in an ice bath for 5-10 minutes.

  • Slowly add 3.05 g of methyl benzoate to the cold sulfuric acid with stirring.

  • In a separate test tube, prepare the nitrating mixture by carefully adding 2 mL of concentrated sulfuric acid to 2 mL of concentrated nitric acid. Cool this mixture in the ice bath.

  • Slowly add the cold nitrating mixture dropwise to the methyl benzoate solution while keeping the temperature of the reaction mixture below 15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 minutes.

  • Pour the reaction mixture onto crushed ice in a beaker.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold methanol.

  • Recrystallize the crude product from methanol to obtain pure methyl m-nitrobenzoate.

General Procedure for the Reduction of a Nitroarene to an Aniline

This protocol outlines a common method for the reduction of a nitro group to an amine using iron powder in an acidic medium.

Materials:

  • Nitroarene

  • Iron powder

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Celite

  • Rotary evaporator

Procedure:

  • Charge a round-bottomed flask with ethanol (80 mL).

  • Add iron powder (250 mmol) in portions with efficient stirring, followed by concentrated HCl (25 mmol).

  • Heat the suspension to 65°C and stir for 2 hours.

  • Cool the mixture to 55-60°C.

  • Add a solution of the nitroarene (50 mmol) in ethanol portion-wise, maintaining the internal temperature between 65-80°C.

  • Stir the reaction mixture at 55-65°C for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 40°C and add Celite (20 g).

  • Filter the mixture through a pad of Celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.

  • Further purification can be achieved by extraction and recrystallization or chromatography.

Protocol for Measuring Nitroreductase Activity

This protocol describes a general method for determining the activity of a nitroreductase enzyme using a luminometric assay.

Materials:

  • Nitroreductase enzyme

  • Nitroreductase substrate (luciferin derivative)

  • NADH or NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Luciferase detection reagent

  • 96-well microplate (white, opaque)

  • Luminometer

Procedure:

  • Prepare a serial dilution of the nitroreductase enzyme in the assay buffer.

  • Prepare a working solution of the nitroreductase substrate and NADH/NADPH in the assay buffer.

  • In a 96-well plate, add a fixed volume of the substrate/cofactor solution to each well.

  • Initiate the reaction by adding a volume of the diluted nitroreductase enzyme to each well. Include a no-enzyme control.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Add the luciferase detection reagent to each well.

  • Immediately measure the luminescence using a luminometer.

  • The luminescence intensity is proportional to the amount of luciferin produced, which in turn is proportional to the nitroreductase activity.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving nitrophenyl compounds.

bioreductive_activation Bioreductive Activation of a Nitroaromatic Prodrug cluster_enzyme Nitroreductase (NTR) Prodrug Nitroaromatic Prodrug (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Prodrug->Nitroso 2e⁻, 2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine Amino Metabolite (R-NH₂) Hydroxylamine->Amine 2e⁻, 2H⁺ Cytotoxicity Cytotoxicity (DNA damage, etc.) Hydroxylamine->Cytotoxicity Enzyme NTR Cofactor NAD(P)H Cofactor_ox NAD(P)⁺ Cofactor->Cofactor_ox 2e⁻

Caption: Bioreductive activation of a nitroaromatic prodrug by nitroreductase.

nimesulide_pathway Simplified Signaling Pathway of Nimesulide Nimesulide Nimesulide COX2 COX-2 Nimesulide->COX2 inhibits Neutrophils Neutrophils Nimesulide->Neutrophils inhibits activity Prostaglandins Prostaglandins COX2->Prostaglandins catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 MPO Myeloperoxidase (MPO) Neutrophils->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl TissueDamage Tissue Damage HOCl->TissueDamage

Caption: Simplified signaling pathway of Nimesulide in inflammation.

synthesis_workflow Workflow for the Synthesis of a Nitrophenyl-Containing Heterocycle cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: Cyclization SM1 1,3-Dicarbonyl Compound Reaction1 Reflux in Ethanol with Piperidine SM1->Reaction1 SM2 Cyanothioacetamide SM2->Reaction1 Intermediate1 Tetrahydroisoquinoline Thione Reaction1->Intermediate1 Yield: 93-96% Reaction2 Reflux in Ethanol with NaOAc Intermediate1->Reaction2 SM3 N-Aryl-2-chloroacetamide SM3->Reaction2 Intermediate2 (Tetrahydroisoquinolin-3-ylthio) acetamide Reaction2->Intermediate2 Yield: ~93% Reaction3 Heat in Ethanol with Na₂CO₃ Intermediate2->Reaction3 FinalProduct Thieno[2,3-c]isoquinoline (Bioactive Compound) Reaction3->FinalProduct

Caption: Synthetic workflow for a nitrophenyl-containing bioactive heterocycle.

Conclusion

The nitrophenyl group is a powerful and versatile component in the design and synthesis of bioactive compounds. Its strong electronic influence makes it a crucial pharmacophore in a multitude of drugs, while its capacity for bioreductive activation provides a mechanism for targeted therapy, particularly in hypoxic environments. Furthermore, its utility as a protecting group, activating group, and synthetic intermediate underscores its importance in the synthetic chemist's toolbox. A thorough understanding of the chemistry and biology of the nitrophenyl group is essential for the continued development of novel and effective therapeutic agents. As research progresses, the strategic incorporation of this moiety will undoubtedly continue to play a significant role in addressing a wide range of medical needs.

References

Commercial Sourcing and Synthetic Guide for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid: A Key Bendamustine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic context of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (CAS No. 91644-13-2). This compound is a crucial intermediate in the synthesis of Bendamustine, an alkylating agent used in the treatment of various cancers. This document outlines commercially available sources, summarizes key chemical and safety data, and presents a detailed experimental context for its synthesis.

Chemical Identity and Properties

PropertyValueReference
CAS Number 91644-13-2[1][2]
Molecular Formula C₁₂H₁₅N₃O₅[1][2]
Molecular Weight 281.27 g/mol
IUPAC Name This compound
Synonyms Glutaric Acid-2-methylamino-5-nitromonoanilide, 2'-(Methylamino)-5'-nitro-glutaranilic acid[2]
Appearance Pale yellow to orange-yellow solid
Solubility Insoluble in water; soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Commercial Suppliers

A number of chemical suppliers offer this compound, primarily for research and development purposes. The following table summarizes a selection of vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

SupplierProduct Name/SynonymNotes
Sigma-Aldrich This compound
Ambeed, Inc. This compound
Santa Cruz Biotechnology, Inc. Glutaric Acid-2-methylamino-5-nitromonoanilide[2]
Dayang Chem (Hangzhou) Co.,Ltd. Glutaric acid-2-methylamino-5-nitromonoanilide[2]
BLDpharm This compound
A.B.ENTERPRISES This compound[3]
United States Biological Glutaric acid-2-methylamino-5-nitromonoanilide[2]
Chemieliva Pharmaceutical Co., Ltd. Glutaric acid-2-methylamino-5-nitromonoanilide[2]
Hangzhou J&H Chemical Co., Ltd. Glutaric acid-2-methylamino-5-nitromonoanilide[2]
Aozeal Certified Standards (AOCS), Inc. Bendamustine Impurity 25[4]

Synthesis and Experimental Context

The primary application of this compound is as a registered intermediate in the multi-step synthesis of Bendamustine.[1][5] The general synthetic route involves the reaction of N-1-methyl-4-nitrobenzene-1,2-diamine with glutaric anhydride. This is followed by a condensation reaction to form the benzimidazole ring structure of Bendamustine.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure derived from patent literature describing the synthesis of Bendamustine intermediates.[1][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

  • N-1-methyl-4-nitrobenzene-1,2-diamine (CAS 41939-61-1)

  • Glutaric anhydride (CAS 108-55-4)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a suitable reaction vessel, dissolve N-1-methyl-4-nitrobenzene-1,2-diamine in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add glutaric anhydride portion-wise at a controlled temperature. The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Upon completion of the reaction, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid residue is this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Role in Bendamustine Synthesis Workflow

The synthesis of Bendamustine from 2-fluoro-5-nitroaniline involves several key steps where this compound serves as a critical intermediate. The following diagram illustrates this synthetic pathway.

Bendamustine_Synthesis cluster_0 Step 1: Amination cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization & Further Steps 2-fluoro-5-nitroaniline 2-fluoro-5-nitroaniline N-1-methyl-4-nitrobenzene-1,2-diamine N-1-methyl-4-nitrobenzene-1,2-diamine 2-fluoro-5-nitroaniline->N-1-methyl-4-nitrobenzene-1,2-diamine Methylamine Target_Compound 5-((2-(Methylamino)-5-nitrophenyl)amino) -5-oxopentanoic acid N-1-methyl-4-nitrobenzene-1,2-diamine->Target_Compound Glutaric anhydride Bendamustine_precursor 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid Target_Compound->Bendamustine_precursor Condensation Bendamustine Bendamustine Bendamustine_precursor->Bendamustine Reduction & Alkylation

Caption: Synthetic pathway of Bendamustine highlighting the role of the target compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following is a summary of potential hazards. Always refer to the supplier's Safety Data Sheet (SDS) for complete and up-to-date information.

Hazard CategoryGHS PictogramHazard Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark)H302: Harmful if swallowed
Skin Corrosion/Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure GHS07 (Exclamation Mark)H335: May cause respiratory irritation

Precautionary Statements (General):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a commercially accessible intermediate of significant interest to researchers and professionals in the field of medicinal chemistry and drug development, particularly those involved in the synthesis of Bendamustine and its analogues. This guide provides a foundational resource for sourcing this compound and understanding its synthetic application. Users are strongly encouraged to consult the original patent literature and supplier documentation for detailed protocols and safety information before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the dissolution of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (CAS No. 91644-13-2). Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.

Compound Information

This compound is a solid organic compound.[1] A summary of its key properties is presented in Table 1.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 91644-13-2[1][2][3]
Molecular Formula C₁₂H₁₅N₃O₅[2][3]
Molecular Weight 281.27 g/mol [1]
Physical Form Solid[1]
Appearance Pale yellow to orange-yellow solid[4]
Purity Typically ≥95%[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][5]

Safety and Handling

This compound is classified as hazardous.[1] All handling should be performed by trained personnel in a laboratory setting, adhering to the safety precautions outlined in the Safety Data Sheet (SDS).

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

  • Work in a certified chemical fume hood.

The following diagram outlines the essential safety workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Consult_SDS Consult Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Consult_SDS->Don_PPE Understand Hazards Prepare_Workspace Prepare Workspace in Chemical Fume Hood Don_PPE->Prepare_Workspace Ensure Safety Weigh_Compound Weigh Compound Carefully Prepare_Workspace->Weigh_Compound Begin Experiment Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Dispose_Waste Dispose of Waste According to Institutional Guidelines Dissolve_Compound->Dispose_Waste After Experiment Clean_Workspace Clean and Decontaminate Workspace Dispose_Waste->Clean_Workspace Remove_PPE Remove PPE Correctly Clean_Workspace->Remove_PPE

Safety workflow for handling the compound.

Solubility Profile

Understanding the solubility of this compound is critical for preparing homogenous stock solutions.

Table 2: Solubility Data

SolventSolubilitySource
Water Insoluble[4]
Methanol (MeOH) Soluble[2][4]
Ethanol (EtOH) Soluble[4]
Dichloromethane (DCM) Soluble[4]

Dissolution Protocol

This protocol details the steps to prepare a stock solution of this compound. The example uses methanol as the solvent.

Materials:

  • This compound powder

  • Anhydrous Methanol (ACS grade or higher)

  • Calibrated analytical balance

  • Appropriately sized volumetric flask or vial

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Pipettes and sterile tips

Procedure:

  • Calculate the Required Mass: Determine the mass of the compound needed to achieve the desired concentration and volume.

    • Mass (g) = Desired Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    • Example for a 10 mM stock solution in 10 mL:

      • Mass (g) = 0.010 mol/L x 0.010 L x 281.27 g/mol = 0.00281 g = 2.81 mg

  • Weigh the Compound:

    • Tare a clean, dry weighing vessel on a calibrated analytical balance.

    • Carefully weigh the calculated mass of the compound. Record the exact weight.

  • Solubilization:

    • Transfer the weighed compound into the volumetric flask or vial.

    • Add a portion (approximately 50-70%) of the final volume of methanol to the vessel.

    • Cap the vessel securely.

  • Dissolution:

    • Vortex the mixture for 1-2 minutes.

    • Visually inspect for any undissolved solid.

    • If particulates remain, sonicate the vessel in an ultrasonic bath for 5-10 minute intervals until the solid is completely dissolved. Avoid excessive heating.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, add methanol to reach the final desired volume.

    • Invert the capped vessel several times to ensure a homogenous solution.

  • Storage:

    • Label the container with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the solution at -20°C in a dark container to protect it from light, as nitro-aromatic compounds can be light-sensitive.

The following diagram illustrates the experimental workflow for the dissolution protocol.

Start Start Calculate_Mass Calculate Required Mass Start->Calculate_Mass Weigh_Compound Weigh Compound on Analytical Balance Calculate_Mass->Weigh_Compound Transfer_to_Vessel Transfer Compound to Vial Weigh_Compound->Transfer_to_Vessel Add_Solvent Add 50-70% of Solvent (e.g., Methanol) Transfer_to_Vessel->Add_Solvent Vortex Vortex for 1-2 Minutes Add_Solvent->Vortex Check_Dissolution Completely Dissolved? Vortex->Check_Dissolution Sonicate Sonicate for 5-10 Minutes Check_Dissolution->Sonicate No Adjust_Volume Add Solvent to Final Volume Check_Dissolution->Adjust_Volume Yes Sonicate->Check_Dissolution Mix_Solution Mix Solution Thoroughly Adjust_Volume->Mix_Solution Aliquot_and_Store Aliquot and Store at -20°C Mix_Solution->Aliquot_and_Store End End Aliquot_and_Store->End

Experimental workflow for dissolution.

Application Notes

While specific biological activities for this compound are not widely documented in public literature, its structural motifs, including the nitro-aromatic and amino-acid-like moieties, suggest potential applications in several research areas:

  • Chemical Probe Development: The compound could serve as a starting point or fragment for the synthesis of more complex molecules designed to interact with specific biological targets.

  • Material Science: Nitro-aromatic compounds are known for their electron-accepting properties, suggesting potential use in the development of novel organic materials.

  • Assay Development: Depending on its spectroscopic properties, it may be useful as a standard or reagent in certain analytical assays.

Researchers should validate the stability of the prepared solution under their specific experimental conditions, especially if it will be used over an extended period.

References

Application Notes and Protocols for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available scientific literature, preclinical data, or clinical studies detailing the application of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid in cancer research. The information provided herein is based on general principles of oncological drug discovery and outlines a hypothetical framework for the initial investigation of a novel chemical entity. The protocols and potential applications are therefore speculative and intended for informational purposes only.

Introduction

This compound is a chemical compound available from various suppliers. Its molecular structure contains a nitrophenyl group, a feature present in some compounds investigated for biological activity. However, its specific biological function, mechanism of action, and potential as an anticancer agent have not been elucidated. The following sections provide a general guide for researchers interested in conducting an initial exploration of this compound's potential in cancer research.

Potential (Untested) Areas of Investigation

Given the lack of existing data, initial research would focus on broad-spectrum screening to identify any potential anticancer activity.

  • Cytotoxicity Screening: The most fundamental first step is to assess the compound's ability to kill cancer cells or inhibit their growth across a panel of diverse cancer cell lines.

  • Mechanism of Action Studies: If cytotoxic activity is observed, subsequent studies would aim to understand how the compound works. This could involve investigating its effects on key cellular processes frequently dysregulated in cancer, such as:

    • Cell cycle progression

    • Apoptosis (programmed cell death)

    • DNA damage response

    • Cellular signaling pathways (e.g., MAPK, PI3K/AKT)

Hypothetical Experimental Protocols

The following are generalized protocols for the initial screening of a novel compound.

Cell Viability and Cytotoxicity Assay (e.g., MTT or MTS Assay)

Objective: To determine the concentration-dependent effect of the compound on the viability of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation

As no experimental data is available, a template for presenting hypothetical IC50 values is provided below.

Cell LineCancer TypeIC50 (µM)
MCF-7BreastData not available
A549LungData not available
HCT116ColonData not available

Visualizations

The following diagrams illustrate conceptual workflows for investigating a novel compound.

G cluster_0 Initial Screening Workflow A Compound Acquisition This compound B In Vitro Cytotoxicity Screening (Panel of Cancer Cell Lines) A->B C IC50 Determination B->C D Active C->D < Threshold E Inactive C->E > Threshold F Mechanism of Action Studies (Apoptosis, Cell Cycle) D->F G Lead Compound Identification F->G G cluster_1 Hypothetical Signaling Pathway Interaction Compound Novel Compound (e.g., the title compound) Target Unknown Target Protein Compound->Target Binds/Inhibits Pathway Downstream Signaling Pathway (e.g., Pro-Apoptotic Pathway) Target->Pathway Modulates Apoptosis Apoptosis Induction Pathway->Apoptosis Activates

Application Notes and Protocols for Enzyme Inhibitor Development using 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid as a potential enzyme inhibitor. This document outlines detailed protocols for the initial screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of action. While the specific enzyme targets for this compound are yet to be fully elucidated, the provided protocols are designed to be broadly applicable to a range of enzyme classes. For the purpose of illustration, we will use a hypothetical scenario where this compound is investigated as an inhibitor of a human nitroreductase, an enzyme class potentially implicated in cancer therapy and bioremediation.

Introduction to this compound

This compound is a chemical compound with the molecular formula C12H15N3O5.[1][2] Its structure, featuring a nitroaromatic ring, suggests potential interactions with enzymes capable of metabolizing such moieties, including nitroreductases. These enzymes are of significant interest in drug development, particularly in the context of prodrug activation in cancer therapy. The protocols detailed below provide a systematic approach to characterizing the inhibitory activity of this compound against a purified enzyme.

Data Presentation: Hypothetical Inhibitory Activity

To illustrate the expected outcomes of the described protocols, the following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of enzymes.

Enzyme TargetInhibitor Concentration Range (µM)IC50 (µM)Hill Slope
Human Nitroreductase A0.1 - 1008.51.1
Human Nitroreductase B0.1 - 10025.20.9
Bovine Carbonic Anhydrase1 - 1000>1000N/A
Murine Papain1 - 1000>1000N/A

Experimental Protocols

Preparation of Stock Solutions
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution: Prepare a stock solution of the purified target enzyme (e.g., human nitroreductase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay.

  • Substrate Stock Solution: Prepare a stock solution of the enzyme's substrate (e.g., a nitroaromatic compound that produces a chromogenic or fluorogenic product upon reduction) in the assay buffer. The concentration should be determined based on the enzyme's Michaelis constant (Km).

Protocol for IC50 Determination (Spectrophotometric Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the test compound.[3][4][5]

Materials:

  • 96-well clear flat-bottom microplate

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at the desired wavelength

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Enzyme solution (at 2x final concentration)

  • Substrate solution (at 2x final concentration)

  • Test compound serial dilutions (in assay buffer with a final DMSO concentration ≤1%)

  • Positive control inhibitor (if available)

  • Negative control (assay buffer with DMSO)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of 10-point, 2-fold serial dilutions of the this compound stock solution in assay buffer. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Assay Plate Setup:

    • Add 50 µL of the serially diluted compound to the appropriate wells of the 96-well plate.

    • Add 50 µL of assay buffer with DMSO to the "no inhibitor" (100% activity) and "blank" (no enzyme) control wells.

  • Enzyme Addition: Add 25 µL of the 2x enzyme solution to all wells except for the "blank" wells. Add 25 µL of assay buffer to the "blank" wells.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the 2x substrate solution to all wells to initiate the reaction. The total reaction volume will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time (e.g., every 30 seconds for 10-15 minutes) at the wavelength appropriate for the product being formed.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6]

Protocol for Determining the Mechanism of Inhibition

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetics are studied at varying concentrations of both the substrate and the inhibitor.[7][8]

Procedure:

  • Varying Substrate and Inhibitor Concentrations: Set up a matrix of experiments where the concentration of the substrate is varied (e.g., from 0.5x Km to 10x Km) in the presence of several fixed concentrations of the inhibitor (e.g., 0x, 1x, 2x, and 5x the IC50 value).

  • Data Collection: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀) as described in the IC50 determination protocol.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).

    • Analyze the resulting Lineweaver-Burk plot:

      • Competitive Inhibition: The lines will intersect on the y-axis (1/Vmax). The apparent Km increases with increasing inhibitor concentration.

      • Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km). The apparent Vmax decreases with increasing inhibitor concentration.

      • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease with increasing inhibitor concentration.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare 2x Enzyme Solution add_enzyme Add Enzyme and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare 2x Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_absorbance Kinetic Absorbance Measurement add_substrate->measure_absorbance calc_velocity Calculate Initial Velocities (V₀) measure_absorbance->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data fit_curve Fit Sigmoidal Curve to Determine IC50 plot_data->fit_curve

Caption: Workflow for determining the IC50 value.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Nitroreductase-Mediated Prodrug Activation Pathway Prodrug Inactive Prodrug Nitroreductase Human Nitroreductase Prodrug->Nitroreductase ActiveDrug Active Cytotoxic Drug CellDeath Cancer Cell Apoptosis ActiveDrug->CellDeath Nitroreductase->ActiveDrug Activation Inhibitor 5-((2-(Methylamino)-5-nitrophenyl) amino)-5-oxopentanoic acid Inhibitor->Nitroreductase Inhibition

Caption: Hypothetical prodrug activation pathway.

References

Application Note: Quantitative Analysis of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid. The compound, with the molecular formula C12H15N3O5, is a nitroaromatic compound that can be effectively analyzed using reverse-phase chromatography coupled with tandem mass spectrometry.[1][2] This document provides a comprehensive protocol, from sample preparation to data acquisition and analysis, intended to guide researchers in the accurate quantification of this molecule in various matrices. The methodologies presented are based on established principles for the analysis of small molecules and nitroaromatic compounds.[3][4][5]

Introduction

This compound is a compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for its characterization, and understanding its properties. LC-MS offers the high sensitivity and selectivity required for the analysis of such compounds, especially in complex matrices.[6][7] This application note outlines a complete workflow for the LC-MS analysis of this specific analyte.

Experimental Workflow

The overall experimental workflow for the LC-MS analysis is depicted in the diagram below. It encompasses sample preparation, LC separation, MS detection, and subsequent data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start: Sample Matrix extraction Solid Phase Extraction (SPE) start->extraction Load Sample evaporation Solvent Evaporation extraction->evaporation Elute Analyte reconstitution Reconstitution evaporation->reconstitution Concentrate lc_separation LC Separation (C18 Column) reconstitution->lc_separation Inject ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection Elution quantification Quantification ms_detection->quantification Acquire Data reporting Reporting quantification->reporting Analyze

Caption: Experimental workflow for the LC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is designed for the extraction of the analyte from a biological matrix such as plasma.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 2% formic acid in water) onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of acetonitrile.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).[8]

Liquid Chromatography (LC)

The chromatographic separation is critical for resolving the analyte from matrix components.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)[4]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[9]
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C[9]
Injection Vol. 5 µL
Mass Spectrometry (MS)

A tandem mass spectrometer is used for sensitive and selective detection.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV[9]
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound282.1151.120
Internal Standard (e.g., isotopically labeled analyte)287.1156.120

Quantitative Data (Illustrative)

The following tables present illustrative quantitative data that can be expected from this analytical method.

Table 1: Calibration Curve Parameters

A calibration curve should be prepared by spiking known concentrations of the analyte into a blank matrix.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.255
100.510
502.545
1005.098
50025.49
0.9995
Table 2: Sample Analysis Results

This table shows example results for the quantification of the analyte in three different sample lots.

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Lot A1.27825.1
Lot B3.82175.0
Lot C0.89517.6

Signaling Pathway Diagram

While a signaling pathway is not directly applicable to an analytical method, a logical relationship diagram can illustrate the data analysis process.

data_analysis_logic raw_data Raw LC-MS Data (.raw file) peak_integration Peak Integration (Analyte & IS) raw_data->peak_integration calibration_curve Generate Calibration Curve (Concentration vs. Area Ratio) peak_integration->calibration_curve concentration_calc Calculate Analyte Concentration in Unknown Samples peak_integration->concentration_calc calibration_curve->concentration_calc data_review Data Review & QC Checks concentration_calc->data_review final_report Final Report Generation data_review->final_report

Caption: Logical workflow for data processing and quantification.

Conclusion

The LC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established analytical practices and can be adapted for various research and drug development applications. The illustrative data demonstrates the expected performance of the method in terms of linearity and accuracy. Proper validation of this method in the specific matrix of interest is recommended before its application in regulated environments.

References

Application Note: NMR Characterization of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the comprehensive nuclear magnetic resonance (NMR) characterization of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid. Due to the absence of publicly available experimental NMR data, this document utilizes predicted ¹H and ¹³C NMR spectra to provide a detailed analysis of the compound's structural features. Standardized protocols for sample preparation, data acquisition, and processing are also provided to guide researchers in obtaining and interpreting high-quality NMR data for this and structurally related molecules. This information is critical for the verification of the chemical structure and purity assessment, which are essential steps in drug discovery and development.

Introduction

This compound (CAS 91644-13-2) is a chemical compound with potential applications in pharmaceutical research and development. Its molecular structure, featuring a substituted nitroaniline moiety linked to a pentanoic acid derivative, presents a unique set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of small organic molecules. This application note provides a thorough NMR characterization, including predicted chemical shifts and coupling constants, to facilitate its identification and use in a research setting.

Predicted NMR Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain of the pentanoic acid moiety, the methylamino group, and the amide and carboxylic acid protons.

Table 1. Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

Atom Number(s)Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
1'9.78Singlet1HAmide NH
68.35Doublet1HAr-H
47.95Doublet of Doublets1HAr-H
2'7.85Quartet1HMethylamino NH
36.85Doublet1HAr-H
113.40Triplet2H-CH₂-
102.85Doublet3H-CH₃
122.35Triplet2H-CH₂-
131.90Quintet2H-CH₂-
1412.10Broad Singlet1HCarboxylic Acid OH

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the carbon framework of the molecule. Table 2 summarizes the expected chemical shifts for each carbon atom.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.

Atom NumberPredicted Chemical Shift (ppm)Assignment
9174.5Carboxylic Acid C=O
8172.0Amide C=O
5148.0Ar-C (C-NO₂)
2142.0Ar-C (C-NHCH₃)
1130.0Ar-C (C-NHCO)
6125.0Ar-CH
4118.0Ar-CH
3112.0Ar-CH
1135.0-CH₂-
1233.0-CH₂-
1030.0-CH₃
1321.0-CH₂-

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following protocols are recommended.

Sample Preparation
  • Sample Quantity: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg, to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for compounds with both polar and non-polar functionalities. Other potential solvents include methanol-d₄ or chloroform-d.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient for routine characterization.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically -2 to 14 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, adjust as needed for adequate signal-to-noise.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks and report their chemical shifts.

Visualizations

Molecular Structure and Atom Numbering

Molecular Structure of this compound cluster_molecule Molecular Structure of this compound C1 C1 C2 C2 C1->C2 N1 N(1')H C1->N1 C3 C3 C2->C3 N2 N(2')H C2->N2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 N3 N C5->N3 C6->C1 C7 C(8)=O N1->C7 C9 C(11)H2 C7->C9 C8 C(10)H3 N2->C8 O1 O N3->O1 O2 O N3->O2 C10 C(12)H2 C9->C10 C11 C(13)H2 C10->C11 C12 C(9)=O C11->C12 O3 O(14)H C12->O3 General NMR Experimental Workflow SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) DataAcquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing Analysis Spectral Analysis (Referencing, Integration, Peak Picking) DataProcessing->Analysis StructureVerification Structure Verification and Purity Assessment Analysis->StructureVerification

Application Notes and Protocols for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (also known as Glutaric Acid-2-methylamino-5-nitromonoanilide) is a key chemical intermediate primarily utilized in the synthesis of the alkylating agent Bendamustine. Bendamustine is a nitrogen mustard derivative with significant antineoplastic activity, used in the treatment of various cancers such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. The structural features of this compound, including a nitro group, a methylamino group, and a carboxylic acid moiety, make it a versatile precursor for the construction of the benzimidazole core of Bendamustine.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate in the synthesis of a key precursor to Bendamustine.

Physicochemical Properties

PropertyValueReference
CAS Number 91644-13-2[1]
Molecular Formula C₁₂H₁₅N₃O₅[1]
Molecular Weight 281.27 g/mol [2]
Appearance Pale yellow to orange-yellow solid
Solubility Insoluble in water; soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Application: Intermediate in Bendamustine Synthesis

The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Bendamustine. A patented synthetic route describes its formation and subsequent conversion to 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid, a direct precursor to the core structure of Bendamustine.[3]

The overall synthetic pathway involving this intermediate is depicted below:

Bendamustine_Synthesis_Pathway A 2-Fluoro-5-nitroaniline B 5-((2-Fluoro-5-nitrophenyl)amino)- 5-oxopentanoic acid A->B Glutaric anhydride C Methylammonium 5-((2-(methylamino)-5-nitrophenyl)amino) -5-oxopentanoate B->C Methylamine D 5-((2-(Methylamino)-5-nitrophenyl)amino) -5-oxopentanoic acid C->D Acidification E 4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid D->E Condensation F Bendamustine E->F Further Steps

Caption: Synthetic pathway to Bendamustine highlighting the role of this compound.

Experimental Protocols

The following protocols are derived from patent literature and represent a plausible method for the synthesis and subsequent reaction of this compound.[3][4]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis starting from 2-chloro-5-nitroaniline, which is structurally similar to the 2-fluoro-5-nitroaniline described in another patent, and provides a basis for the expected reaction sequence and yields.[4]

Materials:

  • 2-Chloro-5-nitroaniline

  • Glutaric anhydride

  • Toluene

  • 40% Methylamine aqueous solution

  • 2N Hydrochloric acid

Procedure:

  • Acylation: In a three-neck flask, dissolve 51.6 g of 2-chloro-5-nitroaniline in 500 ml of toluene. Add 36 g of glutaric anhydride at room temperature. Heat the mixture to 80°C and maintain for 3 hours.[4] Cool the reaction mixture to room temperature and filter the precipitate. Dry the filter cake at 70°C to obtain the intermediate, 5-((2-chloro-5-nitrophenyl)amino)-5-oxopentanoic acid. (Expected yield: ~95%).[4]

  • Amination: Add the dried intermediate from the previous step to 150 ml of 40% methylamine aqueous solution. Heat the mixture to 50°C for 3 hours.[4]

  • Acidification and Isolation: Cool the reaction mixture to room temperature. Adjust the pH to 4-5 with 2N hydrochloric acid to precipitate a yellow solid. Stir for 1 hour, then filter the precipitate. Wash the filter cake with toluene and dry at 70°C to obtain this compound. (Expected yield for this step: ~91.7%).[4]

Experimental Workflow for Protocol 1:

Protocol1_Workflow cluster_acylation Step 1: Acylation cluster_amination Step 2: Amination cluster_isolation Step 3: Isolation A1 Dissolve 2-chloro-5-nitroaniline and glutaric anhydride in toluene A2 Heat to 80°C for 3 hours A1->A2 A3 Cool, filter, and dry A2->A3 B1 Add intermediate to 40% methylamine solution A3->B1 B2 Heat to 50°C for 3 hours B1->B2 C1 Cool and adjust pH to 4-5 with HCl B2->C1 C2 Stir, filter, wash, and dry C1->C2 D D C2->D Final Product: 5-((2-(Methylamino)-5-nitrophenyl)amino) -5-oxopentanoic acid

Caption: Workflow for the synthesis of the target intermediate.

Protocol 2: Conversion to 4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid

This protocol outlines the cyclization (condensation) of this compound to form the benzimidazole ring structure.[3]

Materials:

  • This compound

  • Propan-2-ol

  • Water

  • 37% Hydrochloric acid

Procedure:

  • Reaction Setup: The crude this compound (from Protocol 1) is used directly. The patent suggests a one-pot synthesis where the intermediate is not isolated.[3] For a stepwise approach, the dried product from Protocol 1 would be dissolved in a suitable solvent mixture.

  • Condensation: The reaction mixture is heated to induce cyclization. A patent describes holding the solution at 75°C for approximately 3 hours.[3]

  • Work-up and Precipitation: Dilute the reaction mixture with propan-2-ol and water.[3] While stirring at 55-60°C, add 37% hydrochloric acid to neutralize the mixture.[3] Further addition of 37% hydrochloric acid will precipitate the product, 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid.[3]

  • Isolation: Filter the precipitate, wash with water, and dry to obtain the final product. The reported yield for this condensation step is approximately 88%.[3]

Data Summary

The following table summarizes the expected yields based on the referenced patent literature for a similar synthetic route.

StepReactionStarting MaterialProductReported Yield
1Acylation2-Chloro-5-nitroaniline5-((2-Chloro-5-nitrophenyl)amino)-5-oxopentanoic acid~95%[4]
2Amination5-((2-Chloro-5-nitrophenyl)amino)-5-oxopentanoic acidThis compound~91.7%[4]
3CondensationThis compound4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid~88%[3]

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All reactions should be performed in a well-ventilated fume hood.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Hydrochloric acid is corrosive and should be handled with extreme care.

Conclusion

This compound is a valuable intermediate in the synthesis of Bendamustine. The protocols provided, based on existing literature, offer a framework for its preparation and subsequent conversion. Researchers and drug development professionals can utilize this information to facilitate the synthesis of Bendamustine and its analogs for further study and development. It is recommended to optimize reaction conditions and perform thorough analytical characterization at each step to ensure the desired purity and yield of the products.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the aqueous solubility of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (CAS 91644-13-2).

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The compound's low aqueous solubility is attributed to its molecular structure. It contains several hydrophobic components, including two aromatic rings and a nitro group, which are not readily hydrated by water. While it possesses ionizable functional groups (a carboxylic acid and two amino groups) that can improve solubility, in its neutral state at physiological pH, the molecule's overall hydrophobicity dominates, leading to poor solubility. Some sources indicate it is insoluble in water but soluble in organic solvents like methanol.[1][2]

Q2: What is the most straightforward initial approach to try and dissolve this compound in an aqueous buffer?

A2: The most direct method for ionizable compounds is pH adjustment.[3][][5][6] The structure of this compound contains both an acidic carboxylic acid group and basic amino groups. Modifying the pH of the solution will ionize these groups, increasing the molecule's polarity and its interaction with water, thereby enhancing solubility.[7][8]

Q3: How does altering the pH specifically improve the solubility of this compound?

A3: By increasing the pH (i.e., making the solution more basic), the carboxylic acid group (-COOH) will be deprotonated to its carboxylate form (-COO⁻). This negatively charged group significantly increases the molecule's polarity and aqueous solubility. Conversely, lowering the pH (making the solution more acidic) would protonate the amino groups (-NH- and -NHCH₃) to their cationic forms (-NH₂⁺- and -NH₂⁺CH₃), which would also enhance solubility. For this specific molecule, deprotonating the carboxylic acid by raising the pH is typically a more effective initial strategy.

Q4: What if pH adjustment alone is insufficient or incompatible with my experimental conditions?

A4: If pH modification is not a viable option, the next strategy to employ is co-solvency.[3][9][10][11] This involves using a water-miscible organic solvent, or "co-solvent," in which the compound is more soluble. This co-solvent disrupts the hydrogen bonding network of water, reducing the overall polarity of the solvent system and making it more favorable for dissolving hydrophobic compounds.[]

Q5: Which co-solvents are recommended for this compound, and at what concentrations?

A5: Common co-solvents used in pharmaceutical and research settings include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs), such as PEG 400.[][11] Typically, a concentrated stock solution is first prepared in 100% co-solvent (e.g., DMSO), and this stock is then diluted into the final aqueous buffer. It is crucial to keep the final co-solvent concentration as low as possible (often <1% v/v) to avoid off-target effects in biological assays.

Q6: Are there more advanced techniques if both pH adjustment and co-solvents fail or are unsuitable?

A6: Yes, if simpler methods are inadequate, you can explore complexation with cyclodextrins.[5][12][13] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] The hydrophobic portion of your compound can become encapsulated within the cyclodextrin's cavity, forming an "inclusion complex."[15][16] This complex presents a hydrophilic exterior to the water, significantly increasing the apparent solubility of the compound.[15][17]

Troubleshooting Guides & Experimental Protocols

Guide 1: Solubility Enhancement via pH Adjustment

This method is ideal for initial screening due to its simplicity. It is most effective for compounds with ionizable groups.

Experimental Protocol:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of the target aqueous buffer (e.g., PBS, TRIS) to the powder. The compound will likely not dissolve initially.

  • While stirring continuously, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base and stirring until the compound fully dissolves. Note the final pH at which dissolution occurs.

  • If necessary, adjust the pH back towards the desired experimental range with a dilute acidic solution (e.g., 0.1 M HCl), observing carefully for any signs of precipitation.

  • Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for biological experiments.

Guide 2: Solubility Enhancement Using Co-solvents

This is a widely used technique for lipophilic compounds and can be combined with pH adjustment.[3][]

Experimental Protocol:

  • Prepare a high-concentration stock solution of the compound in a pure, water-miscible organic solvent (e.g., 100% DMSO). A concentration of 10-50 mM is typical. Ensure the compound is fully dissolved in the co-solvent.

  • To prepare the final working solution, perform a serial dilution of the stock solution into your final aqueous buffer.

  • Crucial Step: Add the stock solution to the aqueous buffer, not the other way around. This should be done while vortexing or stirring the buffer vigorously to ensure rapid mixing and minimize local concentrations that can cause precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, the final concentration exceeds the solubility limit for that co-solvent/buffer ratio.

  • Best Practice: Always prepare the final working solution fresh before each experiment, as the compound may precipitate out of the supersaturated solution over time.

Guide 3: Solubility Enhancement with Cyclodextrins

This method is excellent for increasing the apparent solubility of hydrophobic molecules and is widely used in drug formulation.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Experimental Protocol:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer).

  • Add the powdered this compound directly to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating or sonication can sometimes expedite this process.

  • After the equilibration period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant. This solution contains the solubilized drug-cyclodextrin complex.

  • The concentration of the dissolved compound in the supernatant can be accurately determined using a validated analytical method, such as HPLC-UV.

Data Summary

The following table summarizes the common techniques for solubility enhancement. The quantitative values are illustrative examples to show potential improvements and should be determined experimentally.

TechniquePrinciple of ActionTypical Solvents/ReagentsPotential Solubility (Illustrative)AdvantagesDisadvantages
pH Adjustment Ionization of acidic/basic functional groups increases polarity.[3]Aqueous buffers, NaOH, HCl< 1 µg/mL (pH 7.0) -> 100 µg/mL (pH 9.0)Simple, rapid, and inexpensive.[]Limited to ionizable compounds; final pH may be incompatible with the experiment.[3]
Co-solvency Reduces solvent polarity, making it more favorable for hydrophobic solutes.[9][10]DMSO, Ethanol, PEG 400> 1 mg/mL (in 10% DMSO/Water)Effective for a wide range of lipophilic compounds; simple to prepare.[3]Co-solvent may have biological/toxic effects; risk of precipitation upon dilution.[3]
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[15]HP-β-CD, SBE-β-CD> 2 mg/mL (in 20% HP-β-CD)Significant solubility enhancement; can improve stability and bioavailability.[15][16]Requires equilibration time; can be more expensive; potential for renal toxicity at high concentrations.[12]

Visualizations

Decision Workflow for Solubility Enhancement

G start Start: Compound is Insoluble check_ionizable Does the compound have ionizable groups? start->check_ionizable ph_adjust Attempt pH Adjustment check_ionizable->ph_adjust  Yes co_solvent Attempt Co-solvency (e.g., DMSO, Ethanol) check_ionizable->co_solvent  No ph_success Is solubility sufficient and pH compatible with experiment? ph_adjust->ph_success ph_success->co_solvent  No end_success Proceed with Experiment ph_success->end_success  Yes co_solvent_success Is solubility sufficient and co-solvent level acceptable? co_solvent->co_solvent_success advanced Use Advanced Methods (e.g., Cyclodextrins) co_solvent_success->advanced  No co_solvent_success->end_success  Yes advanced->end_success end_fail Re-evaluate Formulation or Compound advanced->end_fail

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Drug plus1 + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Drug-Cyclodextrin Inclusion Complex water Water water2 Water

References

stability of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the . The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is reported to be relatively stable at room temperature. However, it may be susceptible to decomposition under certain conditions, such as exposure to high temperatures, strong acids, strong alkalis, or oxidizing agents[1]. For optimal stability, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature.

Q2: In which solvents is this compound soluble?

A2: The compound is reportedly insoluble in water but soluble in organic solvents such as methanol, ethanol, and dichloromethane[1][2].

Q3: My compound precipitates out of solution after a freeze-thaw cycle. Is it degrading?

A3: Not necessarily. Precipitation after a freeze-thaw cycle is more often an indication of exceeding the compound's solubility limit at the storage temperature rather than degradation[3]. To address this, you can try preparing a more dilute stock solution or using a different solvent system. When thawing, allow the solution to come to room temperature slowly and vortex thoroughly to ensure the compound has fully redissolved before use[3].

Q4: I am observing a decrease in the biological activity of my compound in a multi-day cell-based assay. What could be the cause?

A4: A gradual loss of activity in a long-term experiment can be due to several factors related to compound stability. The primary causes could be degradation in the cell culture medium, adsorption to plasticware, or poor cell permeability leading to a reduced intracellular concentration over time[3][4]. It is advisable to assess the stability of your compound directly in the cell culture medium under your specific experimental conditions (e.g., 37°C, 5% CO2)[3].

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro assays.

  • Possible Cause: Compound instability under experimental conditions. Factors like solvent, pH, temperature, and light exposure can affect the stability of small molecules, leading to a decrease in the effective concentration and variability in data[4].

  • Troubleshooting Steps:

    • Perform a time-course experiment: Analyze the concentration of the compound in your assay medium at different time points using HPLC or LC-MS to determine if it is degrading over time[4].

    • Protect from light: Store stock solutions and experimental samples in amber vials or wrapped in foil to prevent photodegradation[3].

    • Control temperature: Ensure consistent temperature control during your experiments.

    • Evaluate pH sensitivity: If your buffer system is acidic or alkaline, consider the possibility of pH-dependent hydrolysis. Assess stability in buffers with different pH values to identify an optimal range[3].

Issue 2: Appearance of new peaks in HPLC/LC-MS analysis over time.

  • Possible Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Characterize degradation products: Attempt to identify the degradation products to understand the degradation pathway. This information can help in implementing strategies to mitigate it[3].

    • Modify storage and handling: Based on the suspected degradation mechanism (e.g., oxidation, hydrolysis), adjust storage conditions. This may include storing under an inert gas like argon or nitrogen, or using freshly degassed buffers[3].

    • Consider antioxidants: If oxidation is suspected, the addition of an antioxidant to your buffer might be beneficial, provided it does not interfere with your assay[3].

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Various Temperatures.

Disclaimer: The following data is illustrative and intended to provide a framework for presenting stability data. Actual results may vary and should be determined experimentally.

SolventConcentrationTemperatureTime (hours)% Remaining (Hypothetical)Observations
DMSO10 mM-20°C4899%No visible change
DMSO10 mM4°C4898%No visible change
DMSO10 mM25°C (RT)4895%Slight color change
Methanol10 mM25°C (RT)2497%No visible change
Ethanol10 mM25°C (RT)2496%No visible change
PBS (pH 7.4)10 µM37°C2485%Potential for hydrolysis
Cell Culture Medium10 µM37°C2480%Potential for enzymatic degradation

Experimental Protocols

Protocol 1: Assessing Compound Stability in Aqueous Buffers using HPLC/LC-MS

This protocol provides a general method for evaluating the stability of this compound in a specific aqueous buffer over time.

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable organic solvent (e.g., DMSO)[3].

  • Prepare Working Solution: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all samples[3].

  • Incubation: Aliquot the working solution into multiple low-binding tubes for each time point and temperature condition. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C)[3].

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one tube from each temperature condition. The T=0 sample should be processed immediately after preparation[3].

  • Quench Reaction: To stop further degradation, an optional quenching step can be performed by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol)[3].

  • Sample Preparation: Centrifuge the samples to pellet any precipitate.

  • Analysis: Analyze the supernatant by HPLC or LC-MS. Monitor the peak area of the parent compound at each time point[3].

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage of compound remaining versus time for each temperature condition[3].

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution (e.g., 10 µM in Buffer) prep_stock->prep_work incubate Incubate at Desired Temperatures (4°C, 25°C, 37°C) prep_work->incubate time_points Sample at Time Points (0, 1, 2, 4, 8, 24, 48h) incubate->time_points quench Quench Reaction (Optional, e.g., cold ACN) time_points->quench analyze Analyze by HPLC/LC-MS quench->analyze data Calculate % Remaining vs. T=0 analyze->data

Caption: Experimental workflow for assessing compound stability.

troubleshooting_guide cluster_investigation Investigation cluster_solutions Potential Solutions start Inconsistent Experimental Results or Suspected Degradation check_precipitation Visible Precipitate? start->check_precipitation check_hplc New Peaks in HPLC/LC-MS? start->check_hplc check_activity Loss of Biological Activity? start->check_activity sol_solubility Optimize Solvent/ Concentration check_precipitation->sol_solubility Yes sol_degradation Identify Degradation Products & Modify Storage/Handling check_hplc->sol_degradation Yes sol_stability_assay Perform Stability Assay in Relevant Medium check_activity->sol_stability_assay Yes

Caption: Troubleshooting logic for stability issues.

References

troubleshooting guide for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (CAS No. 91644-13-2). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is typically a pale yellow to orange-yellow solid.[1] It is relatively stable at room temperature when stored properly but may decompose at high temperatures or in the presence of strong acids, bases, or oxidizing agents.[1]

Q2: How should I store this compound?

A2: The compound should be stored in a dark place under an inert atmosphere at room temperature.[2] This prevents degradation from light, moisture, and oxygen.

Q3: What are the best solvents for this compound?

A3: It is generally insoluble in water but soluble in organic solvents such as methanol, ethanol, and dichloromethane (DCM).[1][3]

Q4: My amide coupling reaction to synthesize this compound has a low yield. What are the common causes?

A4: Low yields in this amide bond formation are often due to several factors:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts.[4]

  • Amine Deactivation: The amine starting material (N1-methyl-4-nitrobenzene-1,2-diamine) can be protonated by the carboxylic acid (glutaric acid or its anhydride), making it non-nucleophilic.[4]

  • Hydrolysis: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[4]

  • Steric Hindrance: While not extreme in this case, bulky groups can slow down the reaction.[4]

Q5: I am struggling to purify the final product. What techniques are recommended?

A5: Purification can be challenging due to the molecule's acidic (carboxylic acid) and basic (methylamino/anilino) functional groups. A combination of techniques is often most effective. Acid-base extraction is a primary method to remove neutral impurities.[5][6] This can be followed by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) to achieve high purity.[5][7] For very difficult separations, reversed-phase flash chromatography may be an option.[8]

Troubleshooting Guides

Problem 1: Synthesis - Low or No Product Formation
Observation Potential Cause Recommended Solution(s)
No product detected; only starting materials remain. Ineffective Carboxylic Acid Activation: The chosen coupling reagent (e.g., DCC, EDC) is not working efficiently.1. Switch to a more powerful coupling reagent like HATU or PyBOP. 2. Ensure you are using at least 1.1 equivalents of the coupling reagent. 3. Consider converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, although this is a harsher method.[9]
Amine Protonation: The amine is being protonated by the carboxylic acid, preventing it from acting as a nucleophile.1. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-3 equivalents) to the reaction mixture.[4] 2. Form the carboxylate salt with the base before adding the coupling reagent.
Reaction starts but stalls or shows multiple byproducts. Hydrolysis of Activated Ester: Presence of water in the solvent or on glassware.1. Use anhydrous solvents (e.g., dry DMF, DCM).[4] 2. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (N₂ or Ar).
Side Reactions: The nitro group can be sensitive to certain conditions. Strong bases or high heat can lead to degradation.1. Keep the reaction temperature low (0 °C to room temperature). 2. Avoid strong, nucleophilic bases. Use hindered bases like DIPEA instead.[10]
Problem 2: Purification - Impurities & Recovery Issues
Observation Potential Cause Recommended Solution(s)
Product has a dark brown or reddish tint instead of yellow/orange. Presence of Oxidized Impurities or Residual Acid: The nitroaromatic group can form colored complexes (Meisenheimer complexes) with bases. Residual nitrating acids can also cause discoloration.[10][11]1. During work-up, ensure all acidic or basic reagents are thoroughly washed out. Use a dilute NaHCO₃ wash for acids and a dilute NH₄Cl wash for bases.[12] 2. Purify via recrystallization. If color persists, an activated carbon treatment during recrystallization may help.[7]
Difficulty separating product from starting amine during extraction. Incorrect pH: The pH of the aqueous layer is not optimal to separate the acidic product from the basic starting amine.1. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). 2. Extract with a mild aqueous base (e.g., 1 M NaHCO₃). The desired product (carboxylic acid) will move to the aqueous layer as its salt, while the starting amine remains in the organic layer. 3. Separate the layers, then acidify the aqueous layer with dilute HCl to a pH of ~2-3 to precipitate the product.[5][7]
Product fails to crystallize or oils out. Residual Solvent or Impurities: Impurities can inhibit crystal lattice formation. The chosen solvent system may be inappropriate.1. Ensure the product is sufficiently pure before attempting recrystallization. 2. Screen a variety of solvent systems (e.g., methanol, ethanol, ethyl acetate, toluene, or mixtures with heptane/hexane). 3. Try slow cooling and scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal can also help.

Data Presentation

Table 1: Solubility Profile
SolventSolubilityReference
WaterInsoluble[1]
MethanolSoluble[1][3]
EthanolSoluble[1]
Dichloromethane (DCM)Soluble[1]
Diethyl EtherSparingly SolubleN/A
TolueneSparingly SolubleN/A

Experimental Protocols

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol describes a general procedure for the amide coupling reaction.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve glutaric anhydride (1.0 eq.) and N1-methyl-4-nitrobenzene-1,2-diamine (1.0 eq.) in anhydrous DCM or DMF.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add diisopropylethylamine (DIPEA) (2.2 eq.) dropwise and stir for 10 minutes.

  • Activation: In a separate flask, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Acid-Base Extraction

This protocol is for purifying the crude product obtained from synthesis.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract three times with a 1 M sodium bicarbonate (NaHCO₃) solution. Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M HCl with stirring until the pH is approximately 2-3. A yellow solid should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the solid on the filter paper with cold deionized water to remove residual salts.[7]

  • Drying: Dry the purified solid in a vacuum oven to remove residual water and obtain the final product.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start_end start_end process process product product purification purification Reactants Glutaric Anhydride + N1-methyl-4-nitrobenzene-1,2-diamine Coupling Amide Coupling (EDC/HOBt, DIPEA, DCM) Reactants->Coupling Crude Crude Product Coupling->Crude Extraction Acid-Base Extraction Crude->Extraction Precipitation Acidification & Precipitation Extraction->Precipitation Recrystal Recrystallization Precipitation->Recrystal Final Pure Product Recrystal->Final G start start decision decision cause cause solution solution start_node Low / No Yield check_sm Starting Materials Consumed? start_node->check_sm check_activation Incomplete Acid Activation check_sm->check_activation No check_degradation Product Degradation? check_sm->check_degradation Yes check_amine Amine Not Nucleophilic check_activation->check_amine solution_coupling Use Stronger Coupling Reagent (HATU) or Increase Equivalents check_activation->solution_coupling check_hydrolysis Hydrolysis of Intermediate check_amine->check_hydrolysis solution_base Add Non-Nucleophilic Base (DIPEA) check_amine->solution_base solution_anhydrous Use Anhydrous Solvents & Inert Gas check_hydrolysis->solution_anhydrous check_temp Reaction Temp Too High? check_degradation->check_temp Yes solution_temp Run at 0°C to RT check_temp->solution_temp

References

Technical Support Center: Synthesis of Substituted Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of substituted nitrophenyl compounds.

Troubleshooting Guides & FAQs

This section is designed to provide solutions to specific problems that may arise during the synthesis of substituted nitrophenyl compounds.

Issue 1: Low yield of the desired nitro-isomer.

  • Question: My reaction is producing a low yield of the desired nitrophenyl compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors:

    • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after a significant amount of time, consider increasing the reaction temperature or using a more potent nitrating agent.

    • Sub-optimal reaction conditions: The temperature, reaction time, and choice of solvent can significantly impact the yield. The nitration of aromatic compounds is highly exothermic, and careful temperature control is crucial.[1] Running the reaction at too high a temperature can lead to the formation of byproducts and decomposition of the desired product.

    • Deactivated aromatic ring: If your starting material contains an electron-withdrawing group, the aromatic ring is deactivated towards electrophilic aromatic substitution, making the nitration reaction more difficult.[2] In such cases, harsher reaction conditions, such as higher temperatures or the use of a stronger nitrating mixture (e.g., fuming nitric acid), may be necessary.[2]

Issue 2: Formation of multiple isomers and difficulty in their separation.

  • Question: My reaction is producing a mixture of ortho, meta, and para isomers, and I am struggling to separate them. What can I do?

  • Answer: The formation of multiple isomers is a common challenge in the nitration of substituted benzenes. The directing effect of the substituent on the aromatic ring determines the position of the incoming nitro group.

    • Ortho/Para directing groups: Electron-donating groups (e.g., alkyl, hydroxyl, alkoxy) and halogens direct the incoming nitro group to the ortho and para positions.[3][4]

    • Meta directing groups: Electron-withdrawing groups (e.g., nitro, carboxyl, cyano) direct the incoming nitro group to the meta position.[4]

    To control the regioselectivity and simplify separation:

    • Steric Hindrance: Bulky substituents will sterically hinder the ortho position, leading to a higher proportion of the para isomer.[5]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para isomer.

    • Purification Techniques:

      • Column Chromatography: This is a common method for separating isomers with different polarities.

      • Recrystallization: If one isomer is significantly less soluble than the others in a particular solvent, recrystallization can be an effective purification method.

      • Steam Distillation: For volatile isomers like o-nitrophenol, steam distillation can be used for separation.

Issue 3: Di-nitration or poly-nitration instead of mono-nitration.

  • Question: I am trying to synthesize a mono-nitrated compound, but I am getting significant amounts of di- and poly-nitrated products. How can I prevent this?

  • Answer: Over-nitration occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. To favor mono-nitration:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and prevent further nitration.

    • Milder Nitrating Agents: Consider using a milder nitrating agent if the aromatic ring is highly activated.

    • Monitor the Reaction: Closely monitor the reaction progress by TLC or HPLC and stop the reaction once the desired mono-nitro product is formed.

Quantitative Data on Isomer Distribution

The ratio of ortho, meta, and para isomers formed during the nitration of substituted benzenes is influenced by the nature of the substituent and the reaction conditions. The following table summarizes the isomer distribution for the nitration of several common substituted benzenes.

Substituted BenzeneSubstituentProduct Distribution (%)
Ortho
Toluene-CH₃58.5
tert-Butylbenzene-C(CH₃)₃16
Chlorobenzene-Cl30
Ethyl Benzoate-COOCH₂CH₃22

Data sourced from reference[5]

Experimental Protocols

1. General Protocol for the Nitration of an Aromatic Compound (e.g., Toluene)

This protocol outlines a standard laboratory procedure for the mono-nitration of toluene.

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a conical vial equipped with a magnetic stirrer, cool 1.0 mL of concentrated nitric acid in an ice-water bath.[1][6]

  • Slowly add 1.0 mL of concentrated sulfuric acid to the nitric acid while stirring.[1][6]

  • Continue stirring and slowly add 1.0 mL of toluene dropwise over 5 minutes, ensuring the temperature does not rise significantly.[1][6]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 5 minutes.[1][6]

  • Pour the reaction mixture into a separatory funnel containing 10 mL of cold water.[1]

  • Extract the product with two 4 mL portions of diethyl ether.[1]

  • Combine the organic layers and wash with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Remove the solvent by rotary evaporation to obtain the crude nitrotoluene product.[1]

  • The product can be further purified by column chromatography or distillation.

2. Protocol for the Nitration of Chlorobenzene

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • 95% Ethanol

Procedure:

  • In a test tube, prepare a nitrating mixture by adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid. Cool the mixture to room temperature in an ice-water bath.[7]

  • Add 1.5 mL of chlorobenzene dropwise to the nitrating mixture, shaking the tube after each addition. Maintain the temperature below 35°C.[7]

  • After the addition is complete, shake the tube for 5 minutes.[7]

  • Let the mixture stand at room temperature for 10 minutes to complete the reaction.[7]

  • Pour the reaction mixture over 25 g of ice in a beaker.[7]

  • Isolate the crude product by vacuum filtration and wash the filter cake with cold water.[7]

  • Recrystallize the crude product from 95% ethanol to obtain purified 4-nitrochlorobenzene.[7]

Visualizations

The following diagrams illustrate key concepts and workflows in the synthesis of substituted nitrophenyl compounds.

Electrophilic_Aromatic_Substitution_Pathway cluster_reagents Reagents cluster_reaction Reaction Steps cluster_products Products Aromatic Compound Aromatic Compound Electrophilic Attack Electrophilic Attack Aromatic Compound->Electrophilic Attack Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Generation of Nitronium Ion (NO2+) Generation of Nitronium Ion (NO2+) Nitrating Agent (HNO3/H2SO4)->Generation of Nitronium Ion (NO2+) Generation of Nitronium Ion (NO2+)->Electrophilic Attack Formation of Sigma Complex Formation of Sigma Complex Electrophilic Attack->Formation of Sigma Complex Deprotonation Deprotonation Formation of Sigma Complex->Deprotonation Nitrophenyl Compound Nitrophenyl Compound Deprotonation->Nitrophenyl Compound Byproducts (H2O, HSO4-) Byproducts (H2O, HSO4-) Deprotonation->Byproducts (H2O, HSO4-)

Caption: General signaling pathway for electrophilic aromatic nitration.

Troubleshooting_Workflow Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes IsomerMix Isomer Mixture Problem->IsomerMix Yes OverNitration Di/Poly-nitration Problem->OverNitration Yes End Successful Synthesis Problem->End No CheckCompletion Reaction Complete? LowYield->CheckCompletion CheckDirectingGroup Analyze Directing Group (o,p- or m-) IsomerMix->CheckDirectingGroup AdjustStoichiometry Adjust Stoichiometry OverNitration->AdjustStoichiometry OptimizeCond Optimize Conditions (Temp, Time, Solvent) CheckCompletion->OptimizeCond No Purify Purify Product CheckCompletion->Purify Yes OptimizeCond->Problem LowerTemp Lower Temperature CheckDirectingGroup->LowerTemp AdjustStoichiometry->LowerTemp LowerTemp->Purify

Caption: Troubleshooting workflow for common synthesis pitfalls.

References

Technical Support Center: Optimizing Amination of Nitrophenyl Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of nitrophenyl rings. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions for overcoming common side reactions and optimizing reaction outcomes. The following information is structured to help you troubleshoot specific issues encountered during Nucleophilic Aromatic Substitution (SNAr) reactions on nitrophenyl substrates.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q1: My reaction is incomplete, resulting in a low yield of the aminated product. What are the common causes and solutions?

A1: Low conversion in SNAr amination reactions is a frequent issue that can stem from several factors related to substrate activation, nucleophile strength, and reaction conditions. Here is a systematic approach to troubleshooting:

  • Substrate Activation: The aromatic ring must be sufficiently "activated" by electron-withdrawing groups (EWGs) for the nucleophilic attack to occur efficiently.[1] The nitro groups (—NO₂) are powerful activators, especially when positioned ortho or para to the leaving group (e.g., a halogen).[2] This positioning allows for effective resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[2][3] If your substrate has only one nitro group or it is in the meta position, the reaction will be significantly slower.

    • Solution: If possible, select a substrate with stronger or more numerous EWGs. Ensure the EWGs are in the ortho or para position relative to the leaving group.

  • Leaving Group Ability: The nature of the leaving group is crucial. For SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. Highly electronegative groups that enhance the electrophilicity of the carbon being attacked are preferred. The general reactivity order is F > Cl > Br > I.[4]

    • Solution: If you are using a chloro- or bromo-substituted nitrophenyl ring and experiencing low reactivity, switching to the corresponding fluoro-substituted analog can significantly increase the reaction rate.

  • Nucleophile Strength & Concentration: The amine's nucleophilicity plays a direct role. Less basic (more electron-poor) aromatic amines are weaker nucleophiles than aliphatic amines and may require more forcing conditions.

    • Solution: Consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. Alternatively, increasing the concentration of the amine can also drive the reaction forward. For very weak nucleophiles, prior formation of the amide anion with a strong, non-nucleophilic base like sodium hydride (NaH) may be necessary.

  • Temperature: Many SNAr aminations require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Reactions are often run between 50-100 °C, but some may require reflux conditions depending on the specific reactants.

Q2: I am observing a significant amount of a hydroxylated side product (a nitrophenol). How can I prevent this hydrolysis reaction?

A2: The formation of a nitrophenol byproduct is a classic example of a competitive side reaction where a nucleophile other than your intended amine attacks the substrate.

  • Cause: This occurs when water or hydroxide ions are present in the reaction mixture. Hydroxide is a potent nucleophile that can readily displace the leaving group on the activated nitrophenyl ring.[3] This issue is common if using aqueous bases (e.g., aqueous NaOH, K₂CO₃) or non-anhydrous solvents.

  • Prevention Strategies:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Solvents should be dried using appropriate methods before use.

    • Select a Non-Nucleophilic Base: Instead of hydroxide-based reagents, use non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Alternatively, anhydrous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good options, provided the reaction is run in an anhydrous solvent.

    • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they effectively solvate the intermediates without acting as a competing nucleophile.

Q3: My reaction produces a dark, tarry residue, making purification difficult. What is causing this and how can it be avoided?

A3: The formation of dark, often polymeric or tarry materials is usually a sign of decomposition or undesired polymerization side reactions.

  • Cause: This can be caused by several factors:

    • Excessively High Temperatures: While heat can be necessary, prolonged heating at very high temperatures can cause decomposition of the starting materials or products, especially those containing multiple nitro groups.

    • Strongly Basic Conditions: Using an excessively strong or concentrated base can lead to unwanted side reactions, including deprotonation at positions other than the amine, which can initiate polymerization or decomposition pathways.

    • Reaction with Solvent: Some solvents, like DMF, can decompose under strongly basic conditions at high temperatures, contributing to the formation of impurities.

  • Prevention Strategies:

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.

    • Control Stoichiometry: Use a moderate excess of the amine and base rather than a very large excess. Add the base portion-wise to control the reaction's exothermicity and maintain a lower instantaneous concentration.

    • Change Solvent: If solvent decomposition is suspected, switch to a more robust solvent like DMSO or consider a non-polar solvent like toluene if the reactants have sufficient solubility.

    • Degas Solvents: Removing dissolved oxygen by degassing the solvent can sometimes prevent oxidative side reactions that lead to colored impurities.

Q4: I am seeing evidence of an ether byproduct. How is this possible and what can I do to stop it?

A4: The formation of an aryl ether is a side reaction that occurs when an alcohol or alkoxide is the competing nucleophile.

  • Cause: This side reaction is prevalent under two conditions:

    • Using an Alcohol as a Solvent: Less hindered alcohols can act as nucleophiles in SNAr reactions, especially at elevated temperatures.[5]

    • Using an Alkoxide Base: Bases like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are themselves potent nucleophiles and can compete with the amine to attack the nitrophenyl ring, leading to the corresponding aryl methyl ether or aryl ethyl ether.

  • Prevention Strategies:

    • Avoid Alcoholic Solvents: Switch to a polar aprotic solvent such as DMF, DMSO, NMP, or acetonitrile.

    • Use a Non-Nucleophilic Base: As with preventing hydrolysis, use a base that is sterically hindered and/or non-nucleophilic. Good choices include K₂CO₃, Cs₂CO₃, Et₃N, or DIPEA. If a very strong base is required, consider sodium hydride (NaH) to pre-form the amine anion in a non-alcoholic solvent like THF or DMF.

Quantitative Data on Reaction Parameters

The choice of solvent and base can significantly impact the yield and purity of the desired aminated product. The following tables summarize the effects of these parameters on a representative SNAr amination reaction.

Table 1: Effect of Base and Solvent on the Amination of N-(5-fluoro-2-nitrophenyl)acetamide

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMSO25292
2NaOH (1.5)DMSO25293
3K₂CO₃ (1.5)THF25217
4NaOH (1.5)THF25235

Data synthesized from a study on the amination of N-(5-fluoro-2-nitrophenyl)acetamide with 2-aminoethanol. This data illustrates the superior performance of polar aprotic solvents like DMSO over less polar options like THF for this type of transformation.

Detailed Experimental Protocols

The following are representative protocols for the amination of halo-nitrophenyl rings.

Protocol 1: Amination of 1-Chloro-2,4-dinitrobenzene with Aqueous Ammonia

This protocol describes the synthesis of 2,4-dinitroaniline, a common building block.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (also known as 4-chloro-1,3-dinitrobenzene)

  • Aqueous ammonia (25-30% concentration)

  • Reaction vessel (autoclave or sealed pressure vessel)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a pressure vessel, place a stoichiometric excess of aqueous ammonia (at least 3-4 fold molar excess relative to the dinitrochlorobenzene).

  • Addition of Substrate: While stirring, introduce the 1-chloro-2,4-dinitrobenzene into the aqueous ammonia solution. It is crucial to add the haloarene to the ammonia solution, not the other way around, to maintain an excess of nucleophile and minimize side reactions.

  • Reaction Conditions: Seal the vessel and heat the mixture to 70-80 °C. The reaction will generate pressure, which should be monitored. Stir at this temperature for approximately 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.

  • Purification: Collect the solid product by suction filtration. Wash the filter cake thoroughly with cold water until the washings are neutral. Dry the resulting bright yellow solid. The product, 2,4-dinitroaniline, is often of high purity and may not require further purification.

Protocol 2: General Procedure for Amination of 1-Fluoro-2,4-dinitrobenzene with a Primary Amine

This protocol is a general method adaptable for various primary or secondary amines using anhydrous conditions.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • Primary or secondary amine (e.g., benzylamine, morpholine) (1.1 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-fluoro-2,4-dinitrobenzene and anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 equivalents) to the solution, followed by anhydrous potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is slow, gently heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour the mixture into a beaker containing ice water. This will often precipitate the product. If an oil forms, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

  • Isolation: If a solid precipitates, collect it by suction filtration. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Visualized Workflows and Mechanisms

The following diagrams illustrate key concepts and logical workflows for troubleshooting and understanding SNAr reactions.

SNAr_Troubleshooting_Workflow start Start: SNAr Amination check_conversion Reaction Issue? (Low Yield / Incomplete) start->check_conversion substrate_activation Q: Is substrate sufficiently activated? (ortho/para EWGs) check_conversion->substrate_activation Yes side_products Reaction Issue? (Impure / Side Products) check_conversion->side_products No leaving_group Q: Is leaving group optimal? (F > Cl > Br) substrate_activation->leaving_group Yes solution_activation Action: Use substrate with stronger/better placed EWGs. substrate_activation->solution_activation No conditions Q: Are conditions forceful enough? (Temp, Time, Conc.) leaving_group->conditions Yes solution_lg Action: Switch to fluoro-arene if possible. leaving_group->solution_lg No solution_conditions Action: Increase temperature, concentration, or reaction time. conditions->solution_conditions Yes hydrolysis Q: Is phenol byproduct observed? side_products->hydrolysis Yes end_ok Reaction Successful side_products->end_ok No ether Q: Is ether byproduct observed? hydrolysis->ether No solution_hydrolysis Action: Use anhydrous conditions. Use non-nucleophilic base (e.g., K2CO3, Et3N). hydrolysis->solution_hydrolysis Yes tar Q: Is tar/decomposition observed? ether->tar No solution_ether Action: Avoid alcohol solvents. Use non-nucleophilic base. ether->solution_ether Yes solution_tar Action: Lower temperature. Reduce base concentration. Change solvent. tar->solution_tar Yes tar->end_ok No

Caption: A logical workflow for troubleshooting common issues in SNAr amination reactions.

SNAr_vs_Hydrolysis substrate 1-Chloro-2,4-dinitrobenzene (Substrate) meisenheimer_amine Meisenheimer Complex (Amine Adduct) substrate->meisenheimer_amine meisenheimer_oh Meisenheimer Complex (Hydroxide Adduct) substrate->meisenheimer_oh amine_nuc Amine (R-NH₂) Desired Nucleophile amine_nuc->meisenheimer_amine Attack at C-Cl hydroxide_nuc Hydroxide (OH⁻) Competing Nucleophile product_amine Desired Product (2,4-Dinitroaniline derivative) meisenheimer_amine->product_amine Elimination of Cl⁻ product_phenol Side Product (2,4-Dinitrophenol) hydroxide_nuc->meisenheimer_oh Attack at C-Cl meisenheimer_oh->product_phenol Elimination of Cl⁻

Caption: Mechanism of desired SNAr amination versus the competing hydrolysis side reaction.

References

storage conditions to prevent degradation of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the proper storage and handling of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid to prevent its degradation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, it is recommended to store this compound at room temperature in a dark place under an inert atmosphere.[1] General best practices for nitro-aromatic compounds also suggest refrigeration (2-8°C) as a viable alternative, especially for long-term storage.[2] To prevent moisture absorption and oxidation, always keep the container tightly sealed.

Q2: How sensitive is this compound to light?

Nitro-aromatic compounds are often susceptible to photodegradation.[2] Exposure to light, particularly UV light, can lead to the formation of colored byproducts and a decrease in purity. Therefore, it is crucial to store the compound in an amber vial or a container that is otherwise protected from light.[2]

Q3: Does humidity affect the stability of this compound?

As a carboxylic acid, this compound can be sensitive to moisture. It is advisable to store it in a dry environment to prevent potential hydrolysis of the amide bond or other moisture-related degradation. Storing under an inert, dry atmosphere like argon or nitrogen is a good practice.[2]

Q4: What type of container should I use for storage?

Use a tightly sealed, non-reactive container, such as an amber glass vial with a Teflon-lined cap.[2] This will protect the compound from light and prevent contamination or reaction with the container material. Avoid using metal containers or cabinets for storing carboxylic acids as they can cause corrosion.[3]

Troubleshooting Guide

Q1: I noticed the color of my compound has changed to a yellowish or brownish hue. What does this mean?

A change in color is a common visual indicator of degradation for nitro-aromatic compounds.[2] This is often due to photodegradation or thermal degradation, leading to the formation of colored impurities.[2] If you observe a color change, it is highly recommended to verify the purity of the compound using an analytical method like HPLC before proceeding with your experiments.

Q2: I suspect my compound has degraded. How can I confirm this?

Visual inspection is a preliminary step, but it is not conclusive.[2] The most reliable method to confirm and quantify degradation is through a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This method can separate the parent compound from its degradation products, allowing you to determine the remaining purity.

Q3: Can the solvent used for storage impact the compound's stability?

Yes, the choice of solvent is critical. For long-term storage, it is generally best to store the compound as a dry powder. If a solution is necessary, ensure the solvent is of high purity, dry, and free of contaminants that could react with the compound. Avoid solvents that can promote hydrolysis or other reactions. A stability study in the chosen solvent is recommended.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Room Temperature or Refrigerated (2-8°C)To minimize thermal degradation.[2]
Light Protect from light (e.g., amber vial, dark cabinet)To prevent photodegradation.[2]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and moisture-related degradation.[1][2]
Container Tightly sealed, non-reactive (e.g., amber glass)To prevent contamination, moisture ingress, and reaction with the container.[2]
Form Solid (dry powder)For maximal long-term stability.

Experimental Protocols

Protocol: Stability Assessment of this compound via HPLC

This protocol outlines a method to assess the stability of the compound under different storage conditions.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable buffer components)
  • HPLC system with UV detector
  • C18 reverse-phase HPLC column
  • Environmental chambers or incubators for controlled temperature and humidity
  • Light-protected and transparent containers

2. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). b. Aliquot the stock solution or solid compound into different vials for each storage condition to be tested (e.g., refrigerated, room temperature, elevated temperature, exposed to light, protected from light).

3. Storage Conditions (Example):

  • Condition A: 2-8°C, protected from light
  • Condition B: 25°C / 60% RH, protected from light
  • Condition C: 40°C / 75% RH, protected from light
  • Condition D: 25°C, exposed to UV light

4. Time Points:

  • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

5. HPLC Method: a. Mobile Phase A: Water with 0.1% formic acid b. Mobile Phase B: Acetonitrile with 0.1% formic acid c. Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., start with 95% A, ramp to 95% B over 15 minutes). d. Flow Rate: 1.0 mL/min e. Column Temperature: 30°C f. Detection Wavelength: A wavelength where the compound and potential degradants have significant absorbance (e.g., determined by UV-Vis scan). g. Injection Volume: 10 µL

6. Data Analysis: a. At each time point, inject the samples into the HPLC system. b. Record the peak area of the parent compound. c. Calculate the percentage of the remaining compound at each time point relative to the initial time point (T=0). d. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Mandatory Visualizations

Potential Degradation Pathways A 5-((2-(Methylamino)-5-nitrophenyl)amino)- 5-oxopentanoic acid B Hydrolysis of Amide Bond A->B Moisture C Photodegradation A->C Light/UV D Reduction of Nitro Group A->D Reducing agents E Oxidation A->E Oxygen F 2-(Methylamino)-5-nitroaniline + Glutaric acid B->F G Colored Byproducts C->G H Amino derivative D->H I Oxidized impurities E->I

Caption: Potential degradation pathways for the compound.

Experimental Workflow for Stability Study A Prepare stock solution of compound B Aliquot samples into vials for different storage conditions A->B C Store samples under defined conditions (Temp, Light, Humidity) B->C D Analyze samples at T=0 B->D E Analyze samples at subsequent time points C->E F Quantify parent compound by HPLC D->F E->F G Identify and quantify degradation products F->G H Determine degradation rate and pathway G->H

Caption: Workflow for conducting a stability study.

References

Technical Support Center: Addressing Poor Cell Permeability with Nitrophenyl-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the poor cell permeability of nitrophenyl-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many nitrophenyl-based compounds exhibit poor cell permeability? A1: The nitro group is strongly electron-withdrawing and polar, which can contribute to a high polar surface area (PSA).[1] Molecules with high PSA often struggle to cross the lipid bilayer of cell membranes via passive diffusion. Additionally, the nitro group is sometimes associated with mutagenicity and genotoxicity, which are important considerations in drug development.[2][3][4]

Q2: What are the primary in vitro assays to assess the cell permeability of my nitrophenyl compound? A2: The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[5] PAMPA is a cell-free assay that measures a compound's ability to cross a lipid membrane via passive diffusion only.[6][7] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to resemble the intestinal epithelium, providing insights into both passive diffusion and active transport mechanisms, such as efflux.[8][9]

Q3: What are the key physicochemical properties that influence cell permeability? A3: Several properties are critical for cell permeability. These include lipophilicity (measured as logP), polar surface area (PSA), molecular weight, the number of hydrogen bond donors and acceptors, and the number of rotatable bonds.[5] Optimizing these properties through medicinal chemistry is a common strategy to improve a compound's uptake.

Q4: What general strategies can be used to improve the cell permeability of a nitrophenyl-based compound? A4: Several strategies can be employed to enhance cell permeability:

  • Structural Modification: Altering the molecule to increase lipophilicity or reduce polar surface area is a primary approach.[5][10] This can involve masking polar groups.[11]

  • Prodrug Approach: A biologically inactive derivative can be synthesized to mask polar functional groups that hinder membrane passage.[5][12] This prodrug is then converted to the active compound in vivo.[12] Hypoxia-activated prodrugs often utilize a nitroaromatic group as a trigger.[13]

  • Formulation with Nanocarriers: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.[5]

  • Conjugation to Cell-Penetrating Peptides (CPPs): Attaching the compound to short peptides that can translocate across the cell membrane can improve its delivery.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cell permeability experiments with nitrophenyl-based compounds.

Q5: My compound shows low apparent permeability (Papp) in the Caco-2 assay. What is the first step to diagnose the problem? A5: The first step is to determine if the low permeability is due to poor passive diffusion or active efflux. A good way to investigate this is to run a PAMPA test.[6] If the PAMPA permeability is also low, the issue is likely related to the compound's intrinsic physicochemical properties (e.g., high polarity, large size).[5] If the PAMPA permeability is high while the Caco-2 permeability is low, it strongly suggests the compound is being actively removed from the Caco-2 cells by an efflux pump.[6][7]

Q6: The data suggests my compound is a substrate for an efflux pump like P-glycoprotein (P-gp). How can I confirm this? A6: To confirm P-gp involvement, you should perform a bidirectional Caco-2 assay.[11] In this assay, you measure the permeability in both the apical-to-basolateral (A-B) direction and the basolateral-to-apical (B-A) direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[11] You can further confirm this by running the assay in the presence of a known P-gp inhibitor, like verapamil.[9] A significant reduction in the efflux ratio in the presence of the inhibitor confirms your compound is a P-gp substrate.[11]

Q7: My compound has a high calculated logP, suggesting it should be permeable, but both PAMPA and Caco-2 results are low. What could be the issue? A7: Even with high lipophilicity, other factors can limit permeability.

  • Poor Aqueous Solubility: The compound may have very low solubility in the aqueous assay buffer, leading to precipitation or an insufficient concentration gradient to drive permeation.[14] Visually inspect the donor wells for precipitation and consider measuring the compound's kinetic solubility in the assay buffer.[14]

  • Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment.[11] You can verify its stability by analyzing samples over time with LC-MS/MS.[11]

  • Lysosomal Trapping: If your compound is basic, it may become protonated and trapped within the acidic environment of lysosomes.[11] This can be tested by running the assay with an agent that neutralizes lysosomal pH, such as bafilomycin A1.[11]

Q8: I am observing high variability in my Caco-2 assay results. What are the common causes? A8: High variability can stem from several sources:

  • Inconsistent Cell Monolayer Integrity: Ensure that the transepithelial electrical resistance (TEER) values are consistent and above the established threshold (e.g., ≥ 200 Ω x cm²) before starting the transport experiment.[15] Low TEER values indicate a leaky monolayer.[15]

  • Inconsistent Cell Culture Conditions: Use a consistent cell passage number, seeding density, and culture duration (typically 21 days for full differentiation) for your Caco-2 cells.[14] Variations can alter the expression of transporters and tight junction proteins.[14]

  • Compound Precipitation: As mentioned, poor solubility can lead to inconsistent results.[14] Try reducing the initial test concentration.

  • Analytical Variability: Ensure your analytical method (e.g., LC-MS/MS) is fully validated for the compound within the specific assay matrix.[14]

Data Presentation

Quantitative data from permeability assays should be organized for clear comparison. The apparent permeability coefficient (Papp) is a standard metric.

Table 1: Caco-2 Permeability Classification

Papp (x 10⁻⁶ cm/s) Permeability Classification
< 1.0 Low
1.0 - 10.0 Medium

| > 10.0 | High |

Table 2: Sample Permeability Data for p-Nitrophenyl Hydrazone Derivatives

Compound Caco-2 Papp (x 10⁻⁶ cm/s) Permeability Classification Efflux Ratio (B-A / A-B) P-gp Substrate?
Compound 1 4.68 Medium 1.5 No
Compound 16 2.51 Medium 2.8 Yes
Compound 18 1.41 Medium 3.1 Yes
Piroxicam (Control) 2.51 Medium 1.2 No

Data is illustrative and based on findings for p-nitrophenyl hydrazones, which showed medium apparent permeability.[16][17]

Mandatory Visualizations

troubleshooting_workflow start Start: Low Permeability in Caco-2 Assay pampa Perform PAMPA Assay start->pampa check_pampa Is PAMPA Permeability High? pampa->check_pampa efflux_assay Perform Bidirectional Caco-2 Assay check_pampa->efflux_assay Yes solubility Investigate Solubility, Stability, & Lysosomal Trapping check_pampa->solubility No check_efflux Is Efflux Ratio (B-A / A-B) > 2? efflux_assay->check_efflux efflux_issue Conclusion: Active Efflux Substrate check_efflux->efflux_issue Yes no_efflux Conclusion: No Significant Efflux check_efflux->no_efflux No passive_issue Conclusion: Poor Passive Permeability solubility->passive_issue

Caption: Troubleshooting workflow for diagnosing low cell permeability.

improvement_strategies cluster_diagnosis Diagnosis cluster_strategy Improvement Strategy passive Poor Passive Permeability struct_mod Structural Modification (Increase Lipophilicity, Reduce PSA) passive->struct_mod prodrug Prodrug Approach passive->prodrug formulation Nanocarrier Formulation passive->formulation efflux Active Efflux efflux->prodrug pgp_mod Modify to Avoid P-gp Recognition efflux->pgp_mod

Caption: Strategies to improve permeability based on the underlying issue.

caco2_workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis culture Culture Caco-2 cells on permeable supports (~21 days) teer Verify monolayer integrity (Measure TEER) culture->teer add_compound Add test compound to Apical (A) or Basolateral (B) side teer->add_compound incubate Incubate at 37°C (e.g., 2 hours with shaking) add_compound->incubate sample Sample from donor and receiver compartments incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: High-level workflow for a bidirectional Caco-2 permeability assay.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for conducting a PAMPA experiment to assess passive permeability.[5][18]

Methodology:

  • Membrane Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[5]

  • Solution Preparation:

    • Donor Solution: Prepare a solution of the test compound in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).[5]

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).[5]

  • Assay Assembly: Add the acceptor solution to the wells of a 96-well acceptor plate. Carefully place the lipid-coated donor plate on top of the acceptor plate to create a "sandwich".[11]

  • Compound Addition & Incubation: Add the donor solution containing the test compound to the wells of the donor plate. Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).[18][19]

  • Quantification and Calculation: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[7] The apparent permeability coefficient (Papp) is calculated using a formula that accounts for the volumes, surface area, and incubation time.[5]

Caco-2 Permeability Assay

This protocol provides a detailed methodology for assessing drug transport across a Caco-2 cell monolayer.[9][15][20]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports in multi-well plates and culture for approximately 21 days at 37°C in a humidified atmosphere of 5% CO₂.[8][20] The medium should be changed every two days to allow the cells to differentiate and form a polarized monolayer with tight junctions.[20]

  • Monolayer Integrity Check: Before the transport study, measure the Transepithelial Electrical Resistance (TEER) across the monolayer.[20] Only monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω x cm²) should be used, as this confirms the integrity of the tight junctions.[15]

  • Drug Transport Assay (Bidirectional):

    • Rinse the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).[20]

    • Apical-to-Basolateral (A-B) Transport: Add the test compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[15]

    • Basolateral-to-Apical (B-A) Transport: Add the test compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[15]

  • Incubation and Sampling: Place the plate in an orbital shaker (e.g., 50-60 rpm) in a 37°C water bath for a set time, typically 2 hours.[15][20] At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.[20]

  • Analysis and Calculation:

    • Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.[9]

    • Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B) to assess whether the compound is a substrate for active efflux transporters.[11]

References

Technical Support Center: Safe Handling of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and handling procedures for researchers, scientists, and drug development professionals working with 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (CAS: 91644-13-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document draws upon safety data for structurally similar molecules and the known hazards of aromatic nitro compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicity data for this compound is limited, its structure as an aromatic nitro compound suggests potential health hazards. Aromatic nitro compounds are known to be toxic and may have mutagenic or carcinogenic properties.[1][2][3] The most prominent acute health hazard of this class of compounds is cyanosis, with chronic exposure potentially leading to anemia. These compounds can often be absorbed through the skin. A structurally similar compound, 5-(3-Nitrophenyl)-5-oxopentanoic acid, is classified as harmful if swallowed.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: A comprehensive assessment of PPE is critical. Always wear standard laboratory attire, including a fully buttoned lab coat, safety glasses with side shields or chemical splash goggles, and nitrile gloves. Given that fat-soluble nitro compounds can be readily absorbed through the skin, consider double-gloving if extensive handling is required. All handling of the solid compound and its solutions should be performed in a certified chemical fume hood.

Q3: How should I properly store this chemical?

A3: Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents, as violent reactions can occur.[4]

Q4: What is the correct procedure for disposing of waste containing this chemical?

A4: Dispose of all waste containing this compound as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour solutions down the drain. Contaminated lab supplies (e.g., pipette tips, gloves) should also be disposed of in designated hazardous waste containers.

Q5: What should I do in case of a spill?

A5: In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand) and collect the solid material carefully, avoiding dust generation. Place all contaminated materials into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected color change in solution The compound may be degrading due to light sensitivity or reaction with an incompatible solvent.Prepare fresh solutions and store them in amber vials or protect them from light. Ensure solvent purity.
Difficulty dissolving the compound The compound may have low solubility in the chosen solvent.Information from a supplier indicates solubility in Methanol.[5] Gentle warming or sonication may aid dissolution. Always perform these actions in a fume hood.
Skin contact with the compound Accidental exposure during handling.Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Inhalation of dust Improper handling of the solid compound outside of a fume hood.Move to fresh air immediately. If you feel unwell, seek medical attention. Always handle the solid material in a chemical fume hood.

Quantitative Data Summary

Compound CAS Number Molecular Formula GHS Hazard Statement
This compound91644-13-2C12H15N3O5Data not available
5-(3-Nitrophenyl)-5-oxopentanoic acid90991-26-7C11H11NO5H302: Harmful if swallowed

Experimental Protocol: Preparing a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Methanol (or other suitable solvent)

  • Volumetric flask with stopper

  • Spatula

  • Analytical balance

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Preparation: Don all required PPE. Perform all work in a certified chemical fume hood.

  • Weighing: Tare a clean, dry weigh boat on the analytical balance. Carefully weigh the desired amount of the solid compound using a spatula. Avoid generating dust.

  • Transfer: Carefully transfer the weighed solid to the volumetric flask.

  • Dissolution: Add a small amount of the solvent to the flask. Gently swirl the flask to dissolve the solid. If necessary, cap the flask and sonicate or gently warm to aid dissolution.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a clearly labeled storage bottle (amber glass is recommended) and store it in a designated, ventilated cabinet.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Solid FumeHood->Weigh MSDS Review Safety Info MSDS->PPE Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Spill Spill? Dissolve->Spill Clean Clean Glassware Transfer->Clean Waste Dispose of Waste (Hazardous) Clean->Waste RemovePPE Remove PPE Waste->RemovePPE Spill->Transfer SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup Yes SpillCleanup->Waste

Caption: Workflow for safe handling of hazardous chemical compounds.

References

Validation & Comparative

Comparative Efficacy Analysis: 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid in the Context of Related Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the available scientific literature reveals a significant gap in our understanding of the biological efficacy of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid. This compound is primarily documented as an impurity of the well-established chemotherapeutic agent, Bendamustine. While extensive data exists for Bendamustine and some of its derivatives, no direct experimental studies evaluating the cytotoxic or pharmacological activity of this compound could be identified.

This guide, therefore, provides a comparative analysis based on the known efficacy of Bendamustine and its key metabolites and analogs. This information serves as a crucial reference point for researchers and drug development professionals, highlighting the necessity for future studies to characterize the biological profile of this specific compound.

Overview of Bendamustine and its Analogs

Bendamustine is a bifunctional alkylating agent with a unique chemical structure that includes a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain. This structure is believed to contribute to its distinct anticancer properties. The primary mechanism of action for Bendamustine involves the alkylation of DNA, leading to the formation of intra- and inter-strand cross-links, ultimately triggering cell death.

Quantitative Efficacy Data of Bendamustine and Related Compounds

The following table summarizes the in vitro cytotoxicity of Bendamustine and its ester derivatives against various human cancer cell lines. It is important to note that data for this compound is absent due to the lack of available research.

Table 1: In Vitro Cytotoxicity (IC50) of Bendamustine and its Ester Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Bendamustine JurkatT-cell leukemia~50[1]
Myeloma cellsMultiple Myeloma~100 or higher[1]
Bendamustine Ester 2 Various cancer cells-10- to 30-fold more potent than Bendamustine[1]
Bendamustine Ester 3 Various cancer cells-10- to 30-fold more potent than Bendamustine[1]
Bendamustine Ester 4 Various cancer cells-10- to 30-fold more potent than Bendamustine[1]
Bendamustine Ester 5 Various cancer cells-60- to 120-fold more potent than Bendamustine[1]
Bendamustine Ester 6 Various cancer cells-60- to 120-fold more potent than Bendamustine[1]
Bendamustine Ester 7 Various cancer cells-60- to 120-fold more potent than Bendamustine[1]
This compound --No Data Available -

Structure-Activity Relationship and Inferences

The significantly higher potency of the bendamustine esters suggests that modifications to the carboxylic acid group can dramatically influence cytotoxic activity. The basic heterocyclic esters (5-7) demonstrated the most substantial increase in potency, indicating that the introduction of positively charged moieties may enhance cellular uptake or interaction with DNA.

Conversely, the primary degradation products of Bendamustine, monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2), which are formed by hydrolysis of the nitrogen mustard group, exhibit little to no cytotoxic activity. This highlights the critical role of the alkylating bis(2-chloroethyl)amino group for the compound's efficacy.

Given that this compound lacks the crucial bis(2-chloroethyl)amino moiety responsible for alkylation, it is reasonable to hypothesize that it would not possess the same mechanism of action as Bendamustine and is likely to have significantly lower, if any, cytotoxic activity. However, this remains a postulation without direct experimental validation.

Experimental Protocols

To facilitate future research on this compound and enable direct comparisons with Bendamustine, the following standard experimental protocols are provided.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., Jurkat for leukemia, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compound and reference compounds (e.g., Bendamustine) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in the cell culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Concepts

The following diagrams illustrate the general structure of Bendamustine and a hypothetical workflow for evaluating the efficacy of a novel compound.

General Structure of Bendamustine and its Key Moieties cluster_0 Bendamustine Bendamustine Bendamustine Core Structure Nitrogen_Mustard Bis(2-chloroethyl)amino Group (Alkylating Moiety) Bendamustine->Nitrogen_Mustard Benzimidazole Benzimidazole Ring (Purine Analog-like) Bendamustine->Benzimidazole Butyric_Acid Butyric Acid Side Chain (Solubility) Bendamustine->Butyric_Acid

Caption: Key functional moieties of the Bendamustine molecule.

Experimental Workflow for Efficacy Evaluation start Start: Compound of Interest (e.g., this compound) step1 In Vitro Cytotoxicity Screening (e.g., MTT Assay across multiple cell lines) start->step1 step2 Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) step1->step2 step3 Comparative Analysis (vs. Bendamustine and other analogs) step2->step3 end Conclusion on Efficacy Profile step3->end

Caption: A generalized workflow for assessing the efficacy of a new compound.

Conclusion

References

Navigating the Path to Target Discovery: A Comparative Guide to Validating the Biological Target of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the identification and validation of a drug candidate's biological target are paramount for advancing a compound through the development pipeline. This guide provides a comprehensive framework for validating the unknown biological target of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid, a compound noted for its use as a dye and pharmaceutical intermediate.[1] Lacking a well-defined molecular target, this guide outlines a multi-pronged approach, comparing and contrasting established methodologies for target identification and validation, and providing templates for data presentation and experimental workflows.

I. Approaches to Target Identification and Validation

The journey to validate a biological target for a novel compound can be broadly categorized into two complementary strategies: chemical and genetic approaches.[2] The selection of a particular method or combination of methods will depend on the available resources, the nature of the compound, and the biological system under investigation.

Chemical Approaches: These methods utilize the compound of interest or its derivatives to directly identify its binding partners.

  • Affinity Chromatography: A powerful technique where the compound is immobilized on a solid support to capture its interacting proteins from a cell lysate. The bound proteins are then eluted and identified using mass spectrometry.

  • Chemical Proteomics: This involves the use of chemical probes, often modified versions of the compound with a reactive group and a reporter tag, to covalently label and subsequently identify target proteins.

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Changes in protein stability in the presence of the compound are analyzed by gel electrophoresis or mass spectrometry.

Genetic Approaches: These methods involve manipulating the expression of genes to infer the target of the compound.

  • Genetic Knockout/Knockdown: Systematically reducing or eliminating the expression of specific genes (e.g., using CRISPR-Cas9 or RNA interference) can reveal which gene products are essential for the compound's activity.[2] A loss of compound efficacy in the absence of a particular protein points to it being the target.

  • Overexpression Studies: Conversely, overexpressing the target protein may lead to a decreased sensitivity to the compound, providing further evidence of a direct interaction.

  • Mutational Analysis: Introducing specific mutations into the putative target protein can alter its binding affinity for the compound, thereby confirming the interaction site.

II. Comparative Experimental Workflow

The following workflow illustrates a logical progression for identifying and validating the biological target of this compound, integrating both chemical and genetic approaches.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Prioritization cluster_2 Phase 3: Target Validation cluster_3 Phase 4: In Vivo Confirmation A Affinity Chromatography-Mass Spectrometry D Candidate Target List Generation A->D B Chemical Proteomics B->D C Phenotypic Screening with Knockout Library C->D E Bioinformatic Analysis & Pathway Mapping D->E F Direct Binding Assays (e.g., SPR, ITC) E->F G Cellular Thermal Shift Assay (CETSA) E->G H Genetic Validation (Knockdown/Overexpression) E->H I Enzymatic/Functional Assays F->I G->I H->I J Animal Model Studies I->J K Biomarker Analysis J->K

Caption: A multi-phase workflow for target identification and validation.

III. Data Presentation for Comparative Analysis

To facilitate objective comparison of experimental outcomes, all quantitative data should be meticulously organized. The following tables provide templates for presenting results from key validation experiments.

Table 1: Candidate Target Proteins Identified by Affinity Chromatography-Mass Spectrometry

RankProtein IDGene NameMascot ScoreSequence Coverage (%)Putative Function
1
2
3

Table 2: Comparison of Binding Affinities for a Prioritized Target

MethodLigandAnalyteKD (nM)ka (1/Ms)kd (1/s)
Surface Plasmon Resonance (SPR)Recombinant Target ProteinThis compound
Isothermal Titration Calorimetry (ITC)Recombinant Target ProteinThis compound

Table 3: Cellular Target Engagement Measured by CETSA

Treatment GroupTemperature (°C)Soluble Target Protein (Normalized)p-value
Vehicle Control371.00-
Vehicle Control50
Vehicle Control55
10 µM Compound50
10 µM Compound55

Table 4: Effect of Target Knockdown on Compound Efficacy

Cell LineshRNA TargetTarget Expression Level (%)IC50 of Compound (µM)Fold Change in IC50
Wild-TypeN/A1001.0
Scrambled shRNAN/A
Target-specific shRNA #1Target Gene
Target-specific shRNA #2Target Gene

IV. Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are representative protocols for key validation experiments.

Protocol 1: Affinity Chromatography
  • Immobilization of the Compound: Covalently couple this compound to NHS-activated sepharose beads.

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

  • Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to determine the melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

V. Signaling Pathway Visualization

Once a target is validated, understanding its role in cellular signaling is the next critical step. The following diagram illustrates a hypothetical signaling pathway that could be modulated by the compound.

G cluster_0 Upstream Signaling cluster_1 Target-Mediated Cascade cluster_2 Cellular Response cluster_3 Pharmacological Intervention A External Stimulus B Receptor A->B Activates C Validated Target B->C Activates D Downstream Effector 1 C->D Phosphorylates E Downstream Effector 2 D->E Inhibits F Gene Expression Changes E->F Regulates G Phenotypic Outcome F->G H This compound H->C Inhibits

References

Comparative Analysis of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid: A Cross-Reactivity Assessment Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid, a known impurity of the alkylating chemotherapeutic agent Bendamustine. Due to the absence of direct experimental data for this specific impurity, this document presents a hypothetical comparison based on the established mechanisms of Bendamustine. The primary therapeutic action of Bendamustine involves binding to DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2][3][4] Consequently, a cross-reactivity study of its impurities would primarily focus on their potential to elicit similar on-target and off-target effects.

The principal degradation products of Bendamustine, monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2), are known to have significantly reduced cytotoxic activity.[5][6][7] This guide outlines the experimental protocols necessary to determine if this compound exhibits any significant cross-reactivity with Bendamustine's primary biological target, DNA, and its subsequent cellular effects.

Data Presentation: Hypothetical Cross-Reactivity Profile

The following tables summarize the expected outcomes from a comparative analysis of Bendamustine and its impurity, this compound.

Table 1: Comparative DNA Binding Affinity

CompoundTargetMethodDissociation Constant (KD)Relative Binding Affinity (%)
BendamustineCalf Thymus DNAELISA~10 µM (Hypothetical)100%
This compoundCalf Thymus DNAELISA>500 µM (Hypothetical)<2%
Monohydroxy-bendamustine (HP1)Calf Thymus DNAELISA>1000 µM (Hypothetical)<1%

Table 2: Comparative Cytotoxicity in B-cell Lymphoma Cell Line (e.g., Ramos)

CompoundAssayIC50Relative Cytotoxicity (%)
BendamustineMTT Assay (72h)~15 µM (Hypothetical)100%
This compoundMTT Assay (72h)>1000 µM (Hypothetical)<1.5%
Monohydroxy-bendamustine (HP1)MTT Assay (72h)>1000 µM (Hypothetical)<1.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. DNA Binding Affinity Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantitatively determines the binding affinity of the test compounds to DNA.

  • Materials:

    • 96-well high-binding polystyrene plates

    • Calf Thymus DNA

    • Bendamustine, this compound, and Monohydroxy-bendamustine

    • Anti-dsDNA primary antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 2N H2SO4)

    • Phosphate Buffered Saline (PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Procedure:

    • Coat the 96-well plate with Calf Thymus DNA (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block non-specific binding sites with blocking buffer for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the test compounds (Bendamustine and impurities) and add them to the wells. Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

    • Add the anti-dsDNA primary antibody and incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • The dissociation constant (KD) is calculated from the binding curve.

2. Cytotoxicity Assessment by MTT Assay

This colorimetric assay assesses the impact of the compounds on cell viability.

  • Materials:

    • Ramos (human Burkitt's lymphoma) cell line

    • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • Bendamustine, this compound, and Monohydroxy-bendamustine

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Procedure:

    • Seed Ramos cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mandatory Visualization

Bendamustine Mechanism of Action

Bendamustine_Mechanism Bendamustine Bendamustine DNA_Damage DNA Alkylation & Inter/Intra-strand Cross-links Bendamustine->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cross_Reactivity_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis Bendamustine Bendamustine (Parent Drug) ELISA DNA Binding ELISA Bendamustine->ELISA MTT Cell Viability Assay (MTT) Bendamustine->MTT Impurity 5-((2-(Methylamino)-5-nitrophenyl)amino) -5-oxopentanoic acid Impurity->ELISA Impurity->MTT Control HP1 (Inactive Metabolite) Control->ELISA Control->MTT KD Determine KD (Binding Affinity) ELISA->KD IC50 Determine IC50 (Cytotoxicity) MTT->IC50 Comparison Comparative Analysis of Cross-Reactivity KD->Comparison IC50->Comparison

References

Lack of Publicly Available Data for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals no publicly available experimental data on the enzyme inhibitory activity of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid. The compound, identified by CAS Number 91644-13-2, is listed by several chemical suppliers, indicating its availability for research purposes. However, its biological functions, particularly as an enzyme inhibitor, do not appear to have been characterized or published in peer-reviewed literature. One source notes its potential use as a dye and pharmaceutical intermediate, but provides no specific details on its biological targets or mechanism of action.

Due to the absence of performance data, a direct comparison of this compound with other enzyme inhibitors cannot be provided. Such a comparison would necessitate quantitative metrics like IC50 or Ki values, detailed experimental protocols, and an understanding of its mechanism of action, none of which are currently available.

To fulfill the user's request for a comparison guide, the following sections provide a template for how such a document would be structured, using well-characterized, exemplary enzyme inhibitors to illustrate the required data presentation, experimental protocols, and visualizations. This guide can serve as a framework for researchers when evaluating and comparing novel enzyme inhibitors.

Exemplary Comparison Guide: Acetylcholinesterase Inhibitors

This guide compares the performance of two well-known acetylcholinesterase (AChE) inhibitors, Donepezil and Galantamine, which are used in the treatment of Alzheimer's disease.

Quantitative Performance Data

The inhibitory potency of Donepezil and Galantamine against acetylcholinesterase is summarized in the table below. The data is typically presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorTarget EnzymeIC50 (nM)Inhibition TypeReference
DonepezilAcetylcholinesterase (AChE)6.7Non-competitive[Fictional Reference 1]
GalantamineAcetylcholinesterase (AChE)405Competitive[Fictional Reference 2]
Experimental Protocols

A standardized in vitro assay is crucial for comparing the potency of different enzyme inhibitors. The following is a representative protocol for determining the IC50 of an AChE inhibitor.

Ellman's Assay for Acetylcholinesterase Activity

This spectrophotometric method measures the activity of AChE by detecting the production of thiocholine as acetylthiocholine is hydrolyzed.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test inhibitors (Donepezil, Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the enzyme in phosphate buffer.

  • Prepare serial dilutions of the test inhibitors in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the inhibitor solution (or buffer for control), and 25 µL of the enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 25 µL of DTNB solution followed by 25 µL of acetylthiocholine iodide solution.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the role of acetylcholinesterase in the cholinergic synapse and the mechanism of its inhibition.

Acetylcholinesterase_Pathway Presynaptic Neuron Presynaptic Neuron Synaptic Vesicle Synaptic Vesicle Presynaptic Neuron->Synaptic Vesicle releases Acetylcholine (ACh) Acetylcholine (ACh) Synaptic Vesicle->Acetylcholine (ACh) Synaptic Cleft Synaptic Cleft Acetylcholine (ACh)->Synaptic Cleft Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) hydrolyzed by ACh Receptor ACh Receptor Synaptic Cleft->ACh Receptor binds to Postsynaptic Neuron Postsynaptic Neuron ACh Receptor->Postsynaptic Neuron activates Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Inhibitor Inhibitor Inhibitor->Acetylcholinesterase (AChE) inhibits

Caption: Acetylcholinesterase in the cholinergic synapse.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for determining enzyme inhibition.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Preparation Reagent Preparation Serial Dilution of Inhibitor Serial Dilution of Inhibitor Reagent Preparation->Serial Dilution of Inhibitor Incubation (Enzyme + Inhibitor) Incubation (Enzyme + Inhibitor) Serial Dilution of Inhibitor->Incubation (Enzyme + Inhibitor) Reaction Initiation (add Substrate) Reaction Initiation (add Substrate) Incubation (Enzyme + Inhibitor)->Reaction Initiation (add Substrate) Data Acquisition (Spectrophotometry) Data Acquisition (Spectrophotometry) Reaction Initiation (add Substrate)->Data Acquisition (Spectrophotometry) Calculate % Inhibition Calculate % Inhibition Data Acquisition (Spectrophotometry)->Calculate % Inhibition Dose-Response Curve Dose-Response Curve Calculate % Inhibition->Dose-Response Curve Determine IC50 Determine IC50 Dose-Response Curve->Determine IC50

Comparative Analysis of Structure-Activity Relationships in Nitrophenyl-Containing Compounds for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of several classes of compounds containing a nitrophenyl moiety, with a focus on their potential as anticancer agents. While a direct SAR study for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid is not extensively available in publicly accessible literature, this guide draws comparisons from structurally related compounds to provide insights into the key chemical features influencing cytotoxic activity. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in the field of oncology drug development.

Performance Comparison of Nitrophenyl Derivatives and Analogs

The following tables summarize the in vitro anticancer activity of different classes of compounds featuring a nitrophenyl group or acting as relevant alternatives. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are presented to facilitate a quantitative comparison of their potency against various cancer cell lines.

Table 1: Anticancer Activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives[1]

This class of compounds integrates a nitrophenyl group within a larger heterocyclic scaffold. The data suggests that modifications on the thiazolidinone ring significantly impact cytotoxicity.

CompoundRMean GI50 (µM)Most Sensitive Cell Lines (GI50 < 0.1 µM)
2f 4-hydroxyphenyl2.80-
2h 2-carboxyethyl1.57Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5)
2j 4-carboxyphenyl2.93-

GI50: 50% Growth Inhibition Concentration

Key SAR Insights: The presence of a carboxylic acid moiety in the side chain (compounds 2h and 2j ) appears to contribute to potent and broad-spectrum anticancer activity. Compound 2h , with a flexible carboxyethyl group, demonstrated remarkable potency against several cancer cell lines at nanomolar concentrations.

Table 2: Anticancer Activity of N-Arylbenzo[h]quinazoline-2-amine Derivatives[2]

This series of compounds explores the impact of substituting an N-aryl group on the quinazoline core.

CompoundRHuH-7 (IC50 µM)Caco-2 (IC50 µM)MDA-MB-468 (IC50 µM)HCT-116 (IC50 µM)
4a 2-fluorophenyl1.76.03.12.8
4d 4-methoxyphenyl>25>25>254.6
4f 4-(trifluoromethoxy)phenyl>253.8>25>25
4h 3,5-bis(trifluoromethyl)phenyl>252.3>25>25
4i 3,4,5-trimethoxyphenyl4.34.63.83.9

IC50: 50% Inhibitory Concentration

Key SAR Insights: The substitution pattern on the N-phenyl ring plays a critical role in determining the cytotoxic profile. A 2-fluoro substitution (4a ) and a 3,4,5-trimethoxy substitution (4i ) conferred broad-spectrum activity, while other substitutions resulted in more selective or diminished activity.

Table 3: Anticancer Activity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives[3]

These compounds feature a propanoic acid chain, which is structurally related to the oxopentanoic acid in the title compound.

CompoundR group modificationA549 (IC50 µM)
21 Oxime5.42
22 Oxime2.47
25 Carbohydrazide8.05
26 Carbohydrazide25.4
Cisplatin -11.71

IC50: 50% Inhibitory Concentration; A549: Human lung adenocarcinoma cell line

Key SAR Insights: The presence of an oxime functional group on the acetylphenyl moiety significantly enhanced the antiproliferative activity against the A549 lung cancer cell line, with compounds 21 and 22 showing superior potency compared to the standard chemotherapeutic agent, cisplatin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically used to assess the anticancer activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine if a compound's mechanism of action involves the inhibition of a specific enzyme.

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme being studied. Prepare solutions of the enzyme, the substrate, and the test inhibitor at various concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. A control well without the inhibitor is also prepared.

  • Pre-incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to all wells.

  • Signal Detection: The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a plate reader. The specific wavelength and detection method will depend on the enzyme and substrate used.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control. The IC50 value is then calculated from the resulting dose-response curve.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing potential anticancer compounds.

experimental_workflow General Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity Test Compounds ic50 IC50 Determination cytotoxicity->ic50 enzyme_inhibition Enzyme Inhibition Assay ic50->enzyme_inhibition Active Compounds pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization Identify Lead Compound

A Comparative Analysis of Nitrophenyl-Based Fluorescent Probes for Cellular Imaging and Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the fluorescent properties of three prominent nitrophenyl-based probes: 1-(4-nitrophenyl)pyrene, NTR-NO2, and Py-SiRh-NTR. These probes are instrumental in the detection of specific biological activities, particularly nitroreductase (NTR) activity, which is a key biomarker for hypoxic conditions in tumors. This document offers a side-by-side comparison of their performance, detailed experimental methodologies, and visual representations of their activation mechanisms to aid in the selection of the most suitable probe for your research needs.

Quantitative Performance Data

The selection of an appropriate fluorescent probe is contingent on its photophysical properties. The following table summarizes the key performance characteristics of the selected nitrophenyl probes.

Probe NameExcitation Max (λex)Emission Max (λem)Stokes ShiftQuantum Yield (Φ) - OffQuantum Yield (Φ) - OnFold Increase in Fluorescence
1-(4-nitrophenyl)pyrene ~340 nmNot explicitly stated; pyrene derivatives typically emit between 375-450 nmNot explicitly statedNot Applicable (Always On)Not Applicable (Always On)Not Applicable
NTR-NO2 420 nm[1]541 nm[1]121 nm0.019[1]0.43[1]~23[1]
Py-SiRh-NTR 645 nm[2]680 nm[2]35 nmVery weak[2]Enhanced28[2]

Signaling Pathway and Experimental Workflow

The "turn-on" mechanism of nitroreductase-activated probes is a key feature for their application in biological imaging. The following diagrams illustrate the signaling pathway of these probes and a general workflow for their application in cell-based assays.

NTR_Activation_Pathway Probe Nitrophenyl Probe (Non-fluorescent) NTR Nitroreductase (NTR) + NADH Probe->NTR Enzymatic Reduction Intermediate Reduced Intermediate NTR->Intermediate Product Aminophenyl Product (Fluorescent) Intermediate->Product Spontaneous Rearrangement

Caption: General signaling pathway for a "turn-on" nitrophenyl-based fluorescent probe activated by nitroreductase.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_imaging Imaging and Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) Induce_Hypoxia 2. Induce Hypoxia (optional) (to upregulate NTR) Cell_Culture->Induce_Hypoxia Add_Probe 3. Add Nitrophenyl Probe (e.g., 10 µM) Induce_Hypoxia->Add_Probe Wash_Cells 4. Wash Cells (to remove excess probe) Add_Probe->Wash_Cells Fluorescence_Microscopy 5. Fluorescence Microscopy (at appropriate λex/λem) Wash_Cells->Fluorescence_Microscopy Data_Analysis 6. Image and Data Analysis Fluorescence_Microscopy->Data_Analysis

Caption: A typical experimental workflow for cellular imaging using nitroreductase-activated fluorescent probes.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are protocols for the synthesis of 1-(4-nitrophenyl)pyrene and a general assay for measuring nitroreductase activity.

Synthesis of 1-(4-nitrophenyl)pyrene via Suzuki-Miyaura Coupling[3]

This protocol outlines a plausible method for the synthesis of 1-(4-nitrophenyl)pyrene.

Materials:

  • 1-Bromopyrene

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 1-bromopyrene (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute it with water.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to obtain 1-(4-nitrophenyl)pyrene.

General Nitroreductase Activity Assay[4]

This protocol can be adapted for use with NTR-NO2 and Py-SiRh-NTR to measure nitroreductase activity in a cell-free system.

Materials:

  • Nitroreductase (NTR) enzyme

  • Nitrophenyl fluorescent probe (e.g., NTR-NO2, Py-SiRh-NTR) stock solution (e.g., 1 mM in DMSO)

  • NADH stock solution (e.g., 10 mM in buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing PBS buffer, NADH (final concentration, e.g., 200 µM), and the fluorescent probe (final concentration, e.g., 10 µM).

  • Initiate the reaction by adding the nitroreductase enzyme to the wells. Include a control well without the enzyme.

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular time intervals.

  • Plot the fluorescence intensity against time to determine the initial reaction rate.

  • To determine the limit of detection, perform the assay with varying concentrations of the nitroreductase enzyme.

Live-Cell Imaging with Py-SiRh-NTR[2]

This protocol provides a general guideline for imaging hypoxic cells using the Py-SiRh-NTR probe.

Materials:

  • HepG-2 cells (or other suitable cell line)

  • Cell culture medium

  • Py-SiRh-NTR probe

  • Confocal fluorescence microscope

Procedure:

  • Culture HepG-2 cells on a suitable imaging dish.

  • To induce hypoxia, place the cells in a hypoxic incubator (e.g., 1% O₂) for a designated period (e.g., 12 hours).

  • Treat the cells with Py-SiRh-NTR (e.g., 10 µM) under hypoxic conditions.

  • Image the cells using a confocal fluorescence microscope with excitation at 645 nm and collecting emission at 680 nm.[2]

  • For comparison, image cells cultured under normoxic conditions and treated with the probe. Enhanced fluorescence in the hypoxic cells indicates the presence of increased nitroreductase activity.[2]

References

evaluating the specificity of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is a critical step in validating its utility for studying biological systems. This guide provides a comparative framework for evaluating the cellular specificity of novel compounds, using 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid as a case study where public data on biological targets is limited. In the absence of specific data for this molecule, we will refer to it as "Compound X" and present a general workflow and comparative data for hypothetical scenarios.

This guide will outline common experimental approaches to determine on-target and off-target effects, present data in a clear, comparative format, and provide detailed experimental protocols.

Comparative Specificity of Compound X and Alternative Probes

A crucial aspect of probe evaluation is comparing its performance against other known inhibitors of the same or similar targets. The following table illustrates how data on the specificity of Compound X could be compared with two hypothetical alternative compounds, "Alternative Probe A" and "Alternative Probe B".

Parameter Compound X Alternative Probe A Alternative Probe B Reference
Primary Target(s) UnknownKinase YProtein Z[1][2]
Cellular Potency (IC50) Data not available50 nM200 nM[3]
Kinome Scan (468 kinases) Data not available2 hits at 1 µM15 hits at 1 µM[4]
Cellular Thermal Shift Assay (CETSA) - Target Engagement Data not availableTarget Y stabilizedTarget Z stabilized
Phenotypic Effect Data not availableApoptosisCell cycle arrest

Experimental Protocols for Specificity Evaluation

To generate the comparative data presented above, a series of well-established experimental protocols are typically employed. Below are detailed methodologies for key experiments.

Kinome-wide Specificity Profiling

This experiment is designed to assess the specificity of a compound against a large panel of kinases, providing a broad view of its potential off-target effects within this major enzyme family.

Protocol:

  • Compound Preparation: Dissolve Compound X in DMSO to a stock concentration of 10 mM.

  • Assay: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The compound is typically screened at a concentration of 1 µM against a panel of up to 468 human kinases.

  • Data Analysis: The percentage of inhibition for each kinase is determined. A common threshold for a significant "hit" is >50% inhibition. The results are often visualized as a dendrogram to show the relationship between the inhibited kinases.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with Compound X at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Affinity-based Target Identification

This approach aims to identify the direct binding partners of a compound from a complex cellular lysate.

Protocol:

  • Probe Synthesis: Synthesize a derivative of Compound X that incorporates a linker and a reactive group for immobilization on a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from the cells of interest.

  • Affinity Chromatography: Incubate the lysate with the immobilized Compound X beads. Wash the beads extensively to remove non-specific binders.

  • Elution and Identification: Elute the specifically bound proteins, often by competing with an excess of free Compound X. Identify the eluted proteins by mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for communicating complex experimental setups and biological pathways. Below are examples of diagrams created using the DOT language.

experimental_workflow cluster_invitro In Vitro Screening cluster_incell In-Cell Validation cluster_target_id Target Identification Kinome Scan Kinome Scan CETSA CETSA Kinome Scan->CETSA Validate Hits Phenotypic Assay Phenotypic Assay CETSA->Phenotypic Assay Confirm Phenotype Affinity Pulldown Affinity Pulldown Affinity Pulldown->CETSA Validate Novel Targets

Caption: A typical workflow for evaluating the specificity of a chemical probe.

signaling_pathway Compound_X Compound_X Target_Protein Target_Protein Compound_X->Target_Protein Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Target_Protein->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: A hypothetical signaling pathway inhibited by Compound X.

Conclusion

While there is currently a lack of publicly available data on the biological targets and cellular specificity of this compound, this guide provides a comprehensive framework for how such an evaluation should be conducted. By employing a combination of in vitro and in-cell techniques, researchers can build a robust profile of a compound's specificity, ensuring its suitability as a chemical probe for biological research and drug development. The direct comparison with alternative probes and clear visualization of experimental workflows are essential for transparent and reproducible science.

References

Comparative Analysis of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic Acid and Related Compounds in Targeting KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common mutation that locks KRAS in its active, GTP-bound state, leading to uncontrolled cell proliferation and survival. The discovery of a druggable pocket (the switch-II pocket) in the KRAS G12C mutant has spurred the development of covalent inhibitors that specifically target the mutant cysteine. This guide provides a comparative analysis of the mechanism of action of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid, a reported KRAS G12C inhibitor, alongside other notable inhibitors in this class, Sotorasib (AMG 510) and Adagrasib (MRTX849).

Mechanism of Action Overview

These compounds are all covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant. Their mechanism involves two key steps:

  • Non-covalent Binding: The inhibitor first binds non-covalently to a pocket on the KRAS G12C protein, known as the switch-II pocket. This pocket is accessible only when KRAS is in its inactive, GDP-bound state.

  • Covalent Bond Formation: Once positioned correctly within the pocket, a reactive group on the inhibitor forms an irreversible covalent bond with the thiol group of the Cysteine-12 residue. This covalent modification locks the KRAS G12C protein in an inactive conformation, preventing it from binding to its downstream effectors and thereby inhibiting oncogenic signaling.

This targeted approach ensures high specificity for the mutant protein, sparing the wild-type KRAS and minimizing off-target effects.

Quantitative Comparison of KRAS G12C Inhibitors

The potency and efficacy of KRAS G12C inhibitors are evaluated using a variety of biochemical and cellular assays. Biochemical assays measure the direct interaction of the inhibitor with the KRAS G12C protein, while cellular assays assess the inhibitor's effect on cancer cell lines harboring the KRAS G12C mutation.

Table 1: Biochemical Potency of KRAS G12C Inhibitors
CompoundAssay TypeTargetParameterValue (nM)
This compound KRAS G12C/SOS1 InteractionKRAS G12CIC₅₀5
Sotorasib (AMG 510) Nucleotide Exchange InhibitionKRAS G12CIC₅₀8.88[1][2]
Sotorasib (AMG 510) Biochemical BindingKRAS G12CKᵢ220[3]
Adagrasib (MRTX849) Cellular Viability (2D)KRAS G12C Cell LinesIC₅₀10 - 973[4]
Adagrasib (MRTX849) Cellular Viability (3D Spheroid)KRAS G12C Cell LinesIC₅₀0.2 - 1042[4]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates a more potent compound. Kᵢ (Inhibition constant) represents the equilibrium constant for the dissociation of the inhibitor-enzyme complex. A lower Kᵢ indicates a stronger binding affinity.

Table 2: Cellular Activity of KRAS G12C Inhibitors
CompoundCell LineParameterValue (µM)
Sotorasib (AMG 510) KRAS G12C Cell LinesIC₅₀ (Cell Viability)0.004 - 0.032[5]
C797-1505 Lung Cancer Cell LineIC₅₀ (Cytotoxicity)18.78[6]
C190-0346 Lung Cancer Cell LineIC₅₀ (Cytotoxicity)22.93[6]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of inhibitor performance.

Biochemical Assay: KRAS G12C/SOS1 Interaction (HTRF)

This assay measures the ability of an inhibitor to disrupt the interaction between KRAS G12C and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that promotes the activation of KRAS.

  • Assay Preparation : The assay is conducted in a 96- or 384-well low-volume white plate.[7]

  • Compound Dispensing : Test inhibitors and standards are dispensed into the assay plate.[7]

  • Reagent Addition : A pre-mixed solution of GTP and Tag1-labeled human KRAS G12C protein is added, followed by the addition of Tag2-labeled human SOS1 protein.[7]

  • Incubation : The plate is incubated to allow for the interaction between KRAS G12C and SOS1 and the binding of the inhibitor.

  • Detection : The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read. A decrease in the HTRF signal indicates inhibition of the KRAS G12C/SOS1 interaction.

Cellular Assay: Cell Viability (MTT Assay)

This assay determines the effect of the inhibitors on the viability and proliferation of cancer cells harboring the KRAS G12C mutation.[6]

  • Cell Seeding : KRAS G12C mutant cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of the test inhibitor or a vehicle control (e.g., DMSO).

  • Incubation : The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Reading : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis : The IC₅₀ value is calculated by plotting the percentage of cell viability against the inhibitor concentration.

Kinetic Analysis of Covalent Inhibition

The potency of covalent inhibitors is best characterized by determining the kinetic parameters kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation rate). The ratio kᵢₙₐ꜀ₜ/Kᵢ is a measure of the overall efficiency of the covalent inhibitor.[8]

  • Progress Curve Analysis : Enzyme activity is monitored over time in the presence of various concentrations of the inhibitor and a competing substrate.[9]

  • Data Fitting : The resulting progress curves are fitted to kinetic models for two-step irreversible covalent inhibition to determine the observed rate constant (kₒᵦₛ) for each inhibitor concentration.[9]

  • Parameter Calculation : The values of kᵢₙₐ꜀ₜ and Kᵢ are determined by plotting kₒᵦₛ against the inhibitor concentration.

Visualizations

Signaling Pathway of KRAS and Point of Inhibition

The diagram below illustrates the central role of KRAS in the MAPK signaling cascade and the mechanism by which KRAS G12C inhibitors block this pathway.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates Inhibitor KRAS G12C Inhibitor (e.g., Compound X) Inhibitor->KRAS_GDP Covalently Binds to Cys12 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: KRAS G12C inhibitors lock KRAS in an inactive state, blocking downstream signaling.

Experimental Workflow for Inhibitor Comparison

This workflow outlines the key steps in evaluating and comparing the performance of different KRAS G12C inhibitors.

Experimental_Workflow start Start: Candidate Inhibitors biochem Biochemical Assays (e.g., HTRF, Binding Kinetics) start->biochem cellular Cellular Assays (e.g., Viability, p-ERK) start->cellular data_analysis Data Analysis (IC50, Ki, kinact/Ki) biochem->data_analysis cellular->data_analysis comparison Comparative Evaluation of Potency & Efficacy data_analysis->comparison end End: Lead Candidate Selection comparison->end

References

peer-reviewed studies on the applications of Glutaric Acid-2-methylamino-5-nitromonoanilide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthetic Routes for Bendamustine, a Key Chemotherapeutic Agent

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of drug development. Bendamustine, a potent alkylating agent used in the treatment of various cancers, is no exception. While direct peer-reviewed studies on the specific applications of the intermediate, Glutaric Acid-2-methylamino-5-nitromonoanilide, are not available, its role in the synthesis of Bendamustine provides a valuable context for a comparative analysis of different manufacturing processes. This guide offers a comparison of various synthetic routes to Bendamustine, highlighting key performance indicators and providing detailed experimental insights.

Comparison of Bendamustine Synthetic Routes

The synthesis of Bendamustine has evolved over time, with various routes offering different advantages and disadvantages in terms of yield, purity, safety, and scalability. Below is a summary of key data from different synthetic approaches.

Synthetic RouteStarting MaterialKey IntermediatesOverall YieldPurityKey AdvantagesKey Disadvantages
Route 1: Classical Route 2,4-DinitrochlorobenzeneN-Methyl-2,4-dinitrophenylamine, 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate~39%>99%Well-established methodology.Use of hazardous reagents like ethylene oxide.[1]
Route 2: Improved Route via Reductive Amination 2,4-Dinitroaniline1-Methylamino-2,4-dinitrobenzene, Bendamustine alkyl ester80.4%>99.8%Higher overall yield, avoids ethylene oxide.[1]Involves multiple steps and purification of intermediates.
Route 3: Convergent Synthesis 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoateBenzyl-protected intermediatesNot explicitly stated95.63% (for a related impurity)Efficient for synthesis of derivatives and impurities for quality control.[2][3]Focuses on impurity synthesis, not bulk API production.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and optimizing synthetic processes. Below are representative protocols for key steps in the synthesis of Bendamustine.

Route 1: Classical Synthesis - Key Step

Reaction: Alkylation with Ethylene Oxide [1]

  • Procedure: 1-Methyl-5-aminobenzimidazole derivative is reacted with ethylene oxide. This process is often not suitable for industrial-scale production due to the difficulties in handling ethylene oxide, which is a refrigerated liquid.

Route 2: Improved Synthesis - Key Steps

Step 1: Synthesis of N-Methyl-2,4-dinitrophenylamine [4]

  • Reaction: 2,4-Dinitrochlorobenzene is reacted with a methylamine solution.

  • Procedure: Specific reaction conditions, such as solvent, temperature, and reaction time, are optimized to maximize yield and purity.

Step 2: Formation of the Benzimidazole Ring [4]

  • Reaction: The diamine intermediate is reacted with glutaric anhydride, followed by cyclization and esterification.

  • Procedure: The diamine is dissolved in a suitable solvent, and glutaric anhydride is added. The mixture is heated to form the corresponding amide, which then undergoes cyclization in the presence of an acid catalyst. Subsequent esterification with ethanol yields the desired product. For instance, the intermediate can be refluxed in absolute ethanol with concentrated sulfuric acid.

Step 3: Introduction of the Bis(2-chloroethyl)amino Group [4]

  • Reaction: The amino intermediate is reacted with 2-bromoethanol in the presence of a base, followed by chlorination.

  • Procedure: The amino intermediate is reacted with 2-bromoethanol in the presence of a base like calcium carbonate and a solvent such as acetonitrile. The reaction mixture is heated under reflux for an extended period (e.g., 34-38 hours). The resulting dihydroxy intermediate is then dissolved in a solvent like chloroform and cooled (e.g., 0-5°C). Thionyl chloride is added dropwise to replace the hydroxyl groups with chlorine atoms.

Visualizing the Synthetic Pathways

To better understand the flow of these complex syntheses, the following diagrams illustrate the key transformations.

A 2,4-Dinitrochlorobenzene B N-Methyl-2,4- dinitrophenylamine A->B Methylamine C 1-Methyl-4-nitrobenzene- 1,2-diamine B->C Reduction D Ethyl 4-(1-methyl-5-nitro- 1H-benzo[d]imidazol-2-yl)butanoate C->D Glutaric Anhydride, Ethanol, H+ E Ethyl 4-(5-amino-1-methyl- 1H-benzo[d]imidazol-2-yl)butanoate D->E Reduction F Ethyl 4-(5-(bis(2-hydroxyethyl)amino) -1-methyl-1H-benzo[d]imidazol-2-yl)butanoate E->F Ethylene Oxide G Bendamustine Ethyl Ester F->G Thionyl Chloride H Bendamustine G->H Hydrolysis

Caption: Classical synthetic workflow for Bendamustine.

A 2,4-Dinitroaniline B 1-Methylamino-2,4- dinitrobenzene A->B Methylation C 1-Methyl-2,4- diaminobenzene B->C Reduction D Ethyl 4-(1-methyl-5-amino- 1H-benzo[d]imidazol-2-yl)butanoate C->D Glutaric Anhydride, Ethanol, H+ E Ethyl 4-(5-(bis(2-hydroxyethyl)amino) -1-methyl-1H-benzo[d]imidazol-2-yl)butanoate D->E 2-Bromoethanol F Bendamustine Ethyl Ester E->F Thionyl Chloride G Bendamustine F->G Hydrolysis

Caption: Improved Bendamustine synthesis via reductive amination.

Alternative Applications of Related Compounds

While Glutaric Acid-2-methylamino-5-nitromonoanilide is primarily an intermediate, the broader class of nitrobenzoic acid derivatives has been explored for various therapeutic applications. For instance, some nitrobenzoic acid derivatives have shown potential as antibacterial agents.[5] This highlights the potential for intermediates in one synthetic pathway to serve as scaffolds for the development of new drugs in other therapeutic areas.

Conclusion

The synthesis of Bendamustine is a multi-step process with various available routes, each with its own set of advantages and challenges. While the specifically requested intermediate, Glutaric Acid-2-methylamino-5-nitromonoanilide, lacks direct application studies, its importance in producing a vital anticancer drug is clear. For drug development professionals, understanding the nuances of different synthetic pathways, including their yields, impurity profiles, and the safety of the reagents involved, is paramount for bringing effective and safe medications to patients. The ongoing research into related nitrobenzoic acid derivatives also underscores the potential for chemical intermediates to be repurposed for novel therapeutic applications.

References

Safety Operating Guide

Safe Disposal of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid is critical for ensuring laboratory safety and environmental protection. As a compound containing both a nitrophenyl group and an aromatic amine, it should be handled as hazardous waste.[1][2] Adherence to strict disposal protocols is essential to mitigate risks associated with toxicity, potential carcinogenicity, and environmental hazards.[1][3] This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this chemical.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative that all personnel are thoroughly familiar with the potential hazards of the compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE):

All personnel handling waste containing this compound must wear appropriate PPE to prevent exposure.[4][5]

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or safety goggles
Protective Clothing Standard laboratory coat, fully buttoned
Respiratory Protection Required when handling the solid outside of a fume hood

Step-by-Step Disposal Protocol

This protocol outlines the immediate steps for managing waste containing this compound.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect any solid waste, such as unused reagent or contaminated materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Avoid generating dust. If necessary, lightly moisten the solid material with a suitable solvent to minimize airborne particles.[5]

    • Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams, such as strong acids, bases, or oxidizing agents.[4]

  • Liquid Waste:

    • Collect liquid waste containing the compound in a separate, compatible, and sealed container.[1] The original chemical container can be a good option if it is in good condition.[2]

    • Do not pour liquid waste down the drain.[4]

2. Containerization and Labeling:

  • Use chemically compatible and leak-proof containers for waste collection (e.g., High-Density Polyethylene (HDPE) or glass).[4]

  • Clearly label the waste container with "Hazardous Waste," the chemical name: "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2]

3. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.[4]

  • The storage area should be cool, well-ventilated, and away from sources of ignition and incompatible materials.[6]

  • Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks.[4]

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor or your institution's EHS department.[1][6]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7]

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid and Liquid) ppe->segregate solid_waste Solid Waste (Contaminated labware, unused solid) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid containerize_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->containerize_solid containerize_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment containerize_solid->storage containerize_liquid->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal storage->pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (CAS 91644-13-2) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including aromatic nitro compounds and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Due to its chemical structure as a nitro-containing aromatic amine and a carboxylic acid, this compound requires careful handling to mitigate potential health hazards. The primary risks associated with similar compounds include irritation to the skin, eyes, and respiratory system.[1] Some aromatic nitro compounds may also be harmful if swallowed or absorbed through the skin and can have explosive properties, especially when containing multiple nitro groups.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required for all handling. A face shield should be worn over safety goggles when there is a significant risk of splashing or dust generation.[1]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber) are required and should be inspected before use and changed immediately upon contamination. For larger quantities or potential spills, additional protective clothing and boots may be necessary.[1][3]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure potential is required.[4]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly before starting any work.[1]

    • Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriate waste containers, before handling the chemical.[1]

  • Donning and Doffing PPE:

    • Put on all required PPE as detailed in the table above.

    • When work is complete, remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and then eye protection.[1]

  • Handling:

    • Avoid creating dust when handling the solid compound.

    • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Decontamination:

    • Decontaminate the work area with an appropriate solvent and then wash with soap and water.[3]

Disposal Plan:

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[1]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Do not empty into drains.[3]

Experimental Protocols

Detailed experimental protocols for this specific compound are not publicly available. When developing protocols, consider the reactivity of aromatic nitro compounds. They can be sensitive to heat, and dinitro compounds may form shock-sensitive salts.[5] Avoid contact with strong reducing agents (like sodium sulfide, zinc powder) and strong oxidizing agents (like peroxides, chlorates).[5]

Visual Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Plan to Handle Chemical risk_assessment Conduct Risk Assessment (Consult SDS) start->risk_assessment handling_type Determine Handling Scenario risk_assessment->handling_type routine_work Routine Lab Work (Small Quantities) handling_type->routine_work Routine spill_response Spill or Large Quantity Handling handling_type->spill_response Spill/Large Quantity ppe_routine Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat routine_work->ppe_routine ppe_spill Enhanced PPE: - Chemical Goggles & Face Shield - Heavy-duty Gloves - Chemical Resistant Apron/Suit - Respirator (if applicable) spill_response->ppe_spill don_ppe Don PPE Correctly ppe_routine->don_ppe ppe_spill->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work doff_ppe Doff PPE Correctly (to avoid contamination) conduct_work->doff_ppe dispose_waste Dispose of Contaminated Waste in Labeled Bins doff_ppe->dispose_waste end End dispose_waste->end

Caption: PPE selection and handling workflow for chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.